[9,9'-Bi-9H-fluorene]-9,9'-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 631499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-(9-hydroxyfluoren-9-yl)fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c27-25(21-13-5-1-9-17(21)18-10-2-6-14-22(18)25)26(28)23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCCQIUUDIJFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4(C5=CC=CC=C5C6=CC=CC=C64)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327097 | |
| Record name | [9,9'-Bi-9H-fluorene]-9,9'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-51-6 | |
| Record name | [9,9'-Bi-9H-fluorene]-9,9'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on [9,9'-Bi-9H-fluorene]-9,9'-diol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[9,9'-Bi-9H-fluorene]-9,9'-diol, also known as fluorenopinacol, is a polycyclic aromatic hydrocarbon derivative with a unique dimeric fluorene structure. Its rigid, spiro-like framework and the presence of two hydroxyl groups make it a molecule of significant interest in materials science and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthetic methodologies, tailored for professionals in research and development.
Chemical Structure and Properties
This compound is characterized by two fluorene moieties linked at the C9 position, with each of these carbon atoms also bonded to a hydroxyl group. This structure imparts specific physical and chemical properties to the molecule.
Chemical Structure:
Caption: Hypothetical signaling pathway for the induction of apoptosis by a fluorene derivative.
This diagram illustrates a plausible, though not specifically confirmed for this compound, pathway where a fluorene derivative enters a cancer cell, leading to an increase in reactive oxygen species (ROS). This oxidative stress can cause mitochondrial dysfunction, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.
Experimental Workflow for Evaluating Antitumor Activity
To assess the potential antitumor activity of this compound, a standard in vitro experimental workflow would be employed.
[9,9'-Bi-9H-fluorene]-9,9'-diol CAS number 3073-51-6
An In-depth Technical Guide to [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS number 3073-51-6, is a polycyclic aromatic hydrocarbon belonging to the fluorene class of compounds.[1][2] Its rigid, symmetrical structure, formed by two fluorene units linked via a diol bridge, imparts unique chemical and physical properties.[1][2] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and applications, with a focus on its role as a building block in materials science. Detailed experimental protocols and visual diagrams of key processes are included to support research and development activities.
Chemical Identity and Properties
This compound is a white to off-white solid. Its core structure consists of two spiro-linked fluorenyl moieties, each functionalized with a hydroxyl group at the C9 position. This arrangement results in a sterically hindered and thermally stable molecule.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 3073-51-6 | [1][3] |
| Molecular Formula | C₂₆H₁₈O₂ | [1][4] |
| Molecular Weight | 362.428 g/mol | [1] |
| IUPAC Name | 9-(9-hydroxyfluoren-9-yl)fluoren-9-ol | [4] |
| Melting Point | 190 °C | [1] |
| Boiling Point (Predicted) | 528.2 ± 50.0 °C | [1] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [1] |
| Topological Polar Surface Area | 40.5 Ų | [4][5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are summarized below.
| Technique | Expected Characteristics | Reference(s) |
| ¹H-NMR | - Aromatic Protons (Ar-H): Complex multiplets in the downfield region. - Hydroxyl Protons (-OH): A distinct singlet, with a chemical shift dependent on solvent and concentration. | [3] |
| ¹³C-NMR | Signals corresponding to the distinct carbon environments within the fluorene backbone and the spiro-carbon bearing the hydroxyl group. | [1] |
| Infrared (IR) Spectroscopy | - O-H Stretching: A broad absorption band in the 3200-3600 cm⁻¹ region. - Aromatic C-H Stretching: Sharp peaks typically observed above 3000 cm⁻¹. - Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. | [3] |
| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns of the fluorene core. Key fragments observed include m/z values of 181 and 182. | [1] |
Synthesis and Purification
The primary and most established method for synthesizing this compound and its analogs is through the condensation of fluorenone precursors.[3] This reaction is often catalyzed by acid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of fluorene-based diols.
Experimental Protocol: Synthesis
This protocol is a representative example based on the synthesis of structurally related bisphenol fluorene compounds and should be adapted and optimized for specific laboratory conditions.[6]
-
Reactor Setup: Equip a 500 mL four-necked flask with a mechanical stirrer, reflux condenser, and a thermometer.
-
Charging Reactants: Charge the flask with 9-fluorenone (0.25 moles) and an appropriate organic solvent such as toluene (115 mL). Stir the mixture to dissolve the reactant.
-
Catalyst Addition: Add a co-catalyst, such as 3-mercaptopropionic acid (0.0025 moles), to the solution. Subsequently, slowly drip methanesulfonic acid (0.28 moles) into the reaction mixture over one hour. The addition is exothermic, and the internal temperature should be maintained around 40-42°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the fluorenone is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding water. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
-
First Recrystallization: Dissolve the crude product in a minimal amount of hot acetonitrile. Allow the solution to cool slowly to room temperature, then cool further to 0°C to induce crystallization.
-
Filtration: Filter the resulting crystals using a vacuum funnel, wash the filter cake with a small amount of cold acetonitrile, and pull air through the funnel to partially dry the solid.
-
Second Recrystallization/Washing: Redisperse the obtained solid in a solvent such as methanol or isopropanol at room temperature and stir for at least two hours.[6] Cool the slurry to 0°C and hold for at least four hours.
-
Final Drying: Filter the purified solid, wash with a small amount of the cold solvent, and dry in a vacuum oven at 90°C for at least 16 hours to yield the pure this compound.[6]
Applications
The rigid and bulky structure of this compound makes it a valuable monomer and building block for the synthesis of high-performance polymers and organic materials. Its diol functionality allows for its incorporation into polymer backbones through reactions like polycondensation.
-
Organic Electronics & Optoelectronics: It is a key component in developing materials for organic electronic devices.[1][2] Polymers derived from this diol can exhibit favorable charge transport properties and high thermal stability, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
-
Photonic Applications: The compound is used in materials designed to manipulate and control light, contributing to advancements in photonic technologies.[1][2]
-
Material Science: As a bifunctional monomer, it is used to create novel polymers with tailored properties, such as high refractive index, low birefringence, and excellent thermal resistance, which are desirable for advanced optical films and engineering plastics.[1][2]
Logical Relationship Diagram: From Structure to Application
Caption: The relationship between the molecular structure of the diol and its end-use applications.
Safety Information
While comprehensive toxicological data is not available, the compound is classified with the following hazards. Standard laboratory safety practices should be employed.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.
Conclusion
This compound is a specialized chemical with significant potential in the field of material science. Its unique fluorene-based structure provides a foundation for creating advanced materials with desirable thermal, optical, and electronic properties. The synthetic and purification protocols outlined in this guide, along with the comprehensive data provided, serve as a valuable resource for researchers aiming to explore and utilize this compound in novel applications.
References
- 1. (9,9'-Bi-9H-fluorene)-9,9'-diol | C26H18O2 | CID 364755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 3073-51-6,this compound | lookchem [lookchem.com]
- 3. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 4. 3,9′-Bi(9H-fluorene) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof - Patent 1253129 [data.epo.org]
A Technical Guide to the Spectroscopic Properties of [9,9'-Bi-9H-fluorene]-9,9'-diol and Related Fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to [9,9'-Bi-9H-fluorene]-9,9'-diol
This compound is a polycyclic aromatic hydrocarbon derivative characterized by two fluorene units linked at the C9 position, with each of these central carbons also bonded to a hydroxyl group. This unique structure imparts specific chemical and photophysical properties, making it and its derivatives of interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The hydroxyl functionalities also offer reactive sites for further chemical modifications. A common and well-documented method for the synthesis of this compound and its analogs is through the condensation of fluorenone precursors[1].
Spectroscopic Data
While specific, experimentally-derived quantitative spectroscopic data for this compound is not available in the cited literature, the following sections provide expected spectral characteristics based on the known properties of fluorene derivatives. To offer a practical reference, quantitative data for closely related compounds are presented in the subsequent tables.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the sixteen aromatic protons of the two fluorene moieties. The two hydroxyl protons would likely appear as a singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with those in different electronic environments appearing at distinct chemical shifts. The quaternary carbons at the 9 and 9' positions, bonded to the hydroxyl groups, would have a characteristic downfield shift.
Table 1: ¹H NMR Data of Related Fluorene Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 9-Hydroxyfluorene | CDCl₃ | 7.64 (d, J=7.5 Hz, 2H), 7.39 (t, J=7.5 Hz, 2H), 7.32 (t, J=7.5 Hz, 2H), 7.24 (d, J=7.5 Hz, 2H), 5.45 (s, 1H, CH-OH), 2.15 (s, 1H, OH) |
| 9,9-Bis(4-hydroxyphenyl)fluorene | DMSO-d₆ | 8.46 (s, 1H), 8.01-7.89 (m, 4H), 7.86-7.67 (m, 18H), 7.66-7.53 (m, 3H), 7.53-7.38 (m, 3H), 7.33 (t, J=7.9 Hz, 2H), 7.29-7.19 (m, 2H), 7.12-6.93 (m, 4H), 6.83 (d, J=8.3 Hz, 1H) |
| 9,9-Didecyl-2,7-diethynyl-9H-fluorene | CDCl₃ | 7.63 (dd, J= 7.73 Hz, J= 0.65 Hz, 2H), 7.48 (dd, J= 7.73 Hz, J= 1.42 Hz, 2H), 7.45-7.46 (m, 2H), 3.15 (s, 2H, C≡C-H), 1.90-1.96 (m, 4H, CH₂), 0.99-1.25 (m, 28H, CH₂), 0.85 (t, J= 7.0 Hz, 6H, CH₃), 0.52-0.58 (m, 4H, CH₂) |
Table 2: ¹³C NMR Data of Related Fluorene Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 9-Hydroxyfluorene | CDCl₃ | 143.2, 137.5, 126.6, 125.4, 122.7, 117.5, 72.8 |
| 9,9-Bis(4-hydroxyphenyl)fluorene | Not Specified | Data not available in the provided search results. |
| Spiro[fluorene-9,9'-xanthene] Derivative | CDCl₃ | 150.38, 147.18, 135.67, 129.09, 128.98, 124.76, 123.95, 123.15, 122.45, 121.59, 83.31, 24.66 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.
Table 3: IR Data of Related Fluorene Derivatives
| Compound | Technique | Characteristic Peak Positions (cm⁻¹) |
| 9-Fluorenone | Gas Phase | ~1720 (C=O stretch) |
| 9-Hydroxyfluorene | Not Specified | ~3200 (O-H stretch), ~3050 (aromatic C-H stretch), ~1450 (aromatic C=C stretch) |
2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or dichloromethane) is expected to show strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated fluorene systems.
Table 4: UV-Vis Data of a Related Fluorene Derivative
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2,7-bis(3-cyanophenyl)-9,9-diethyl-fluorene | CH₂Cl₂ | 330 | Data not available in the provided search results. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
3.1. NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2. IR Spectroscopy
Infrared spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
3.3. UV-Vis Spectroscopy
UV-Vis absorption spectra are obtained using a double-beam UV-Vis spectrophotometer. A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, dichloromethane, or acetonitrile). The spectrum is recorded in a quartz cuvette with a 1 cm path length, typically over a wavelength range of 200-800 nm.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides an overview of the expected spectroscopic characteristics of this compound, supported by quantitative data from structurally related compounds. The provided experimental protocols and workflow diagram offer a practical framework for researchers in the field. Further investigation is required to obtain and publish the specific experimental spectroscopic data for the title compound.
References
Molecular weight and formula of [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of [9,9'-Bi-9H-fluorene]-9,9'-diol. This fluorene derivative is a valuable building block in organic synthesis, material science, and potentially in the development of novel therapeutics.
Core Molecular Information
This compound, also known as fluorenopinacol, is a vicinal diol featuring two fluorene moieties. Its rigid, polycyclic aromatic structure imparts unique photophysical and electronic properties, making it a compound of interest for various applications.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₈O₂ | [1][2][3] |
| Molecular Weight | 362.42 g/mol | [1][4] |
| Monoisotopic Mass | 362.130679813 Da | [1] |
| CAS Number | 3073-51-6 | [1][3][4] |
| IUPAC Name | 9-(9-hydroxyfluoren-9-yl)fluoren-9-ol | [1] |
| Melting Point | 190 °C | [2] |
| Boiling Point (Predicted) | 528.2 ± 50.0 °C | [2] |
| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [2] |
Synthesis of this compound
The primary and most documented method for synthesizing this compound is through the reductive coupling of 9-fluorenone, a classic example of a pinacol coupling reaction.[4] This reaction involves the formation of a carbon-carbon single bond between the carbonyl carbons of two 9-fluorenone molecules.
The general mechanism proceeds via a one-electron reduction of the carbonyl group by a suitable reducing agent, such as magnesium, to form a ketyl radical anion.[5] Two of these radicals then couple to form a vicinal diol.[5]
Experimental Protocol: Pinacol Coupling of 9-Fluorenone
This protocol is a representative procedure adapted from general methods for pinacol coupling reactions using a magnesium amalgam.
Materials:
-
9-fluorenone
-
Magnesium turnings
-
Mercury(II) chloride (Caution: Highly Toxic)
-
Dry benzene or toluene (Solvent)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid or aqueous ammonium chloride (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Magnesium Amalgam: In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a solution of mercury(II) chloride in anhydrous diethyl ether. Stir the mixture for a few minutes to allow for the formation of the amalgam, then decant the ether.
-
Reaction Setup: To the activated magnesium amalgam, add dry benzene or toluene.
-
Addition of 9-Fluorenone: Dissolve 9-fluorenone in the same dry solvent and add it dropwise to the stirred suspension of the magnesium amalgam.
-
Reaction: After the addition is complete, gently reflux the reaction mixture with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously add dilute sulfuric acid or aqueous ammonium chloride to quench the reaction and dissolve the magnesium salts.
-
Extraction: Separate the organic layer. Wash the aqueous layer with the organic solvent. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.
-
¹H-NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region corresponding to the protons of the fluorene units. A distinct singlet for the hydroxyl (-OH) protons should also be present, with its chemical shift being dependent on the solvent and concentration.[4]
-
¹³C-NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton of the molecule.[4] Public databases indicate the availability of ¹³C-NMR data for this compound.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
X-ray Crystallography
Table of Crystallographic Data for 3,9′-Bi(9H-fluorene)
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₁₈ | [6] |
| Crystal System | Orthorhombic | [6] |
| Space Group | P2₁2₁2₁ | [6][7] |
| a (Å) | 6.22600 (1) | [6] |
| b (Å) | 8.3968 (2) | [6] |
| c (Å) | 33.5357 (7) | [6] |
| Volume (ų) | 1753.20 (6) | [6] |
| Z | 4 | [6] |
| Radiation | Mo Kα | [6] |
| Temperature (K) | 293 | [6] |
Applications in Research and Development
The unique structural and electronic properties of this compound make it a versatile building block in several advanced fields:
-
Organic Electronics and Optoelectronics: The fluorene core is a well-known chromophore, and its derivatives are extensively studied for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]
-
Material Science: The diol functionality allows for its incorporation into polymers such as polyesters and polyurethanes, imparting rigidity, thermal stability, and specific photophysical properties to the resulting materials.[2]
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex, multi-functionalized fluorene-based molecules.[4]
-
Drug Development: Fluorene-based scaffolds are present in various bioactive compounds, and the unique three-dimensional structure of this diol could be explored for the development of novel therapeutic agents.
References
- 1. (9,9'-Bi-9H-fluorene)-9,9'-diol | C26H18O2 | CID 364755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. 3,9′-Bi(9H-fluorene) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol from Fluorenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol from fluorenone, a key transformation in the generation of advanced fluorene-based molecules. The core of this synthesis is the pinacol coupling reaction, a reductive dimerization of a ketone to form a vicinal diol. This document details the prevalent synthetic methodologies, including metal-mediated and photochemical approaches, and provides a thorough examination of the underlying reaction mechanism. Experimental protocols, quantitative data, and characterization details are presented to equip researchers with the necessary information for the successful execution and understanding of this synthesis.
Introduction
This compound, also known as fluorenopinacol, is a valuable bifunctional fluorene derivative.[1] Its unique, rigid, and spirocyclic structure makes it a sought-after building block in the development of novel materials with applications in organic electronics, optoelectronics, and polymer chemistry. The synthesis of this diol from the readily available fluorenone is a critical step in accessing a wide array of more complex fluorene-based architectures. The primary and most well-documented method for this transformation is the reductive coupling of fluorenone, a classic example of a pinacol coupling reaction.[2]
Reaction Mechanism: The Pinacol Coupling of Fluorenone
The synthesis of this compound from fluorenone proceeds via a pinacol coupling reaction, which is a carbon-carbon bond-forming reaction involving the reductive homocoupling of a carbonyl compound.[3] The generally accepted mechanism involves the following key steps:
-
Single Electron Transfer (SET): A reducing agent donates a single electron to the carbonyl group of two fluorenone molecules. This results in the formation of a ketyl radical anion intermediate for each fluorenone molecule.
-
Dimerization: The two highly reactive ketyl radical anions then couple through a carbon-carbon bond formation to yield a dimeric dianion species.
-
Protonation: The dianion is subsequently protonated by a proton source, typically the solvent or an added acid, to yield the final product, the vicinal diol this compound.
Synthetic Methodologies
Several methods have been employed for the pinacol coupling of fluorenone. The choice of method often depends on factors such as desired yield, scalability, and environmental considerations.
Metal-Mediated Reductive Coupling
The use of metals as reducing agents is a classic and widely used approach for pinacol coupling reactions. Zinc, in particular, has been shown to be effective.
A common procedure involves the use of activated zinc dust in the presence of an acid, such as acetic acid, which also serves as the proton source.
Materials:
-
Fluorenone
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Anhydrous Ethanol
-
Diethyl ether
-
Anhydrous Sodium Sulfate
Procedure:
-
A suspension of fluorenone and activated zinc dust is prepared in a suitable solvent such as anhydrous ethanol.
-
Glacial acetic acid is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove excess zinc dust.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Photochemical Reductive Coupling
Photochemical methods offer an alternative, often milder, route to the pinacol coupling of fluorenone. This approach involves the photoexcitation of fluorenone to its triplet state, which then abstracts a hydrogen atom from a suitable donor to initiate the coupling process.
Materials:
-
Fluorenone
-
Isopropanol (as both solvent and hydrogen donor)
-
Benzene (as a co-solvent, optional)
-
High-pressure mercury lamp or other suitable UV light source
Procedure:
-
A solution of fluorenone in a mixture of isopropanol and benzene (if used) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
The reaction vessel is then irradiated with a high-pressure mercury lamp at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and byproducts.
-
The crude product is then purified by recrystallization to yield pure this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₁₈O₂ | [1][4] |
| Molecular Weight | 362.428 g/mol | [1] |
| Melting Point | 190 °C | [1] |
| Typical Reaction Yield (Zinc-mediated) | Varies, typically moderate to good | [5] |
| Typical Reaction Yield (Photochemical) | Varies depending on conditions |
Characterization
The synthesized this compound can be characterized using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the fluorene system and a characteristic singlet for the hydroxyl protons. |
| ¹³C NMR | Signals corresponding to the quaternary carbons of the C-OH group and the aromatic carbons of the fluorene backbone. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, along with characteristic peaks for the aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the fully characterized product.
Conclusion
The synthesis of this compound from fluorenone via pinacol coupling is a robust and versatile method for accessing this important fluorene derivative. Both metal-mediated and photochemical approaches offer viable routes, with the choice of method depending on the specific requirements of the researcher. This guide provides the essential theoretical background, practical experimental details, and characterization data to facilitate the successful synthesis and utilization of this compound in various fields of chemical research and development.
References
Crystal Structure of [9,9'-Bi-9H-fluorene]-9,9'-diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of [9,9'-Bi-9H-fluorene]-9,9'-diol, a fluorene derivative with significant potential in materials science and as a building block in organic synthesis. This document outlines the key crystallographic parameters, molecular geometry, and a detailed experimental protocol for its synthesis and characterization.
Molecular Structure and Crystallographic Data
This compound, with the chemical formula C₂₆H₁₈O₂, is a dimeric structure formed by two fluorene units linked at the 9-position, each bearing a hydroxyl group.[1] The spatial arrangement of the atoms in the crystal lattice has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Crystallography Open Database (COD) under the identifier 2101723.[1]
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for this compound. This data provides the fundamental information about the unit cell and the overall crystal packing.
| Parameter | Value |
| Chemical Formula | C₂₆H₁₈O₂ |
| Molecular Weight | 362.42 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.22600(1) |
| b (Å) | 8.3968(2) |
| c (Å) | 33.5357(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1753.20(6) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.035 |
| wR-factor | 0.091 |
Data sourced from Crystallography Open Database, entry 2101723, and related structures.[2]
Molecular Geometry
The molecular structure of this compound is characterized by the spatial relationship between the two fluorene moieties. In the related isomer, 3,9′-Bi(9H-fluorene), the dihedral angle between the mean planes of the two fluorene units is 78.57(6)°.[2] This significant twist is a common feature in linked fluorene systems and influences the molecular packing and electronic properties. The individual fluorene skeletons are largely planar, although minor deviations can occur due to crystal packing forces.
Experimental Protocols
The synthesis of this compound is typically achieved through the reductive coupling of fluorenone. The following protocol is a comprehensive procedure for the synthesis, purification, and crystallization of the title compound.
Synthesis of this compound
This procedure is adapted from established methods for the reductive coupling of ketones.
Materials:
-
Fluorenone (C₁₃H₈O)
-
Zinc dust (Zn)
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with zinc dust (4 molar equivalents) and anhydrous THF (100 mL).
-
Activation of Zinc: The suspension is cooled to 0 °C in an ice bath. Titanium(IV) chloride (2 molar equivalents) is added dropwise via the dropping funnel over 30 minutes with vigorous stirring. The mixture is then allowed to warm to room temperature and refluxed for 2 hours.
-
Reductive Coupling: A solution of fluorenone (1 molar equivalent) in anhydrous THF (50 mL) is added dropwise to the refluxing mixture over 1 hour. The reaction mixture is then refluxed for an additional 12 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NH₄Cl (100 mL). The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filtrate is extracted with dichloromethane (3 x 100 mL).
-
Purification: The combined organic layers are washed with brine (2 x 100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a crystalline solid.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.
Procedure:
-
A saturated solution of purified this compound is prepared in a suitable solvent system (e.g., dichloromethane/hexane or toluene/hexane) at room temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is placed in a loosely covered vial to allow for slow evaporation of the solvent over several days at room temperature.
-
Colorless, well-formed crystals of this compound will deposit from the solution.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Solubility of [9,9'-Bi-9H-fluorene]-9,9'-diol in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of [9,9'-Bi-9H-fluorene]-9,9'-diol. Due to a lack of publicly available quantitative solubility data for this compound, this document presents qualitative information inferred from the properties of polymers derived from this monomer, alongside quantitative solubility data for structurally analogous fluorene-based compounds. Furthermore, a detailed, standardized experimental protocol for determining the solubility of organic compounds is provided.
Introduction to this compound
This compound is a bifunctional fluorene derivative characterized by a rigid, bulky, and non-planar spiro-bifluorene core. This unique three-dimensional structure is pivotal in defining the physical and chemical properties of materials into which it is incorporated. The diol functionalities at the 9 and 9' positions serve as reactive sites for polymerization, leading to the formation of high-performance polymers such as polycarbonates and polyesters. The significant steric hindrance provided by the fluorene moieties often results in polymers with amorphous structures, which can enhance their solubility in organic solvents.
Solubility Profile
Qualitative Solubility of this compound-Based Polymers:
Polymers that incorporate the bulky, spiro-bifluorene unit of this compound into their backbone generally exhibit good solubility in a range of common organic solvents. This enhanced solubility is attributed to the disruption of efficient polymer chain packing by the rigid and non-planar structure of the monomer, which weakens intermolecular forces and allows solvent molecules to penetrate and solvate the polymer chains more effectively.
For instance, polyimides and other polymers derived from fluorene-containing monomers have shown excellent solubility in polar aprotic solvents.[1] These include:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
Dimethyl sulfoxide (DMSO)
-
γ-Butyrolactone
-
Cyclopentanone
Some fluorene-based polymers also exhibit partial solubility in less polar solvents like chloroform.[1] This suggests that this compound itself is likely to be soluble in a range of polar aprotic and some chlorinated solvents.
Solubility Data of Analogous Compounds
To provide a quantitative perspective, the following table summarizes the solubility data for structurally related fluorene compounds. It is crucial to note that this data is for analogous compounds and should be used as a general reference, as the solubility of this compound may differ.
| Compound Name | Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Fluorene | Acetone | 20 | 14.1[2] |
| Benzene | 20 | 25[2] | |
| Benzene | 80 | 222[2] | |
| Carbon Tetrachloride | 20 | 9.1[2] | |
| Chlorobenzene | 20 | 20.9[2] | |
| Ethanol | 20 | 2.3[2] | |
| Pyridine | 20 | 24.9[2] | |
| Toluene | 20 | 24.13[2] | |
| 9-Fluorenol | Chloroform | Not Specified | Slightly Soluble |
| Methanol | Not Specified | Slightly Soluble | |
| Water | Not Specified | Insoluble | |
| 9,9-Diphenylfluorene | Toluene | Not Specified | Soluble |
| Water | Not Specified | Insoluble |
Disclaimer: This table presents data for analogous compounds and not for this compound. The data is intended for informational and comparative purposes only.
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.
4.1. Materials and Equipment
-
Analytical balance (± 0.1 mg accuracy)
-
Constant temperature bath or incubator
-
Vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
The solute (this compound) of known purity
-
Selected organic solvents (HPLC grade)
4.2. Procedure
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the solute in a suitable solvent (in which it is freely soluble) at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis) to generate a calibration curve (absorbance vs. concentration).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of the solid solute to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been established.
-
-
Sample Analysis:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as for the calibration standards.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the solute in the diluted sample.
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C [mdpi.com]
- 2. aasthamedicare.softekpro.com [aasthamedicare.softekpro.com]
A Technical Guide to the Thermal Properties of [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[9,9'-Bi-9H-fluorene]-9,9'-diol is a fluorene derivative with a unique spiro-fused ring system. The inherent rigidity and aromatic nature of the fluorene moiety suggest that this compound possesses significant thermal stability, a critical parameter for its application in materials science and as a scaffold in drug development. This technical guide provides a summary of the known and estimated thermal properties of this compound, details generalized experimental protocols for its thermal analysis, and presents a workflow for such investigations.
Thermal Properties
The thermal stability of a compound is crucial for determining its processing parameters, storage conditions, and potential applications in thermally demanding environments. For this compound, the key thermal properties of interest are its melting point and decomposition temperature.
Quantitative Data Summary
While comprehensive experimental data for the thermal properties of this compound is limited in publicly accessible literature, the following table summarizes the available information. The decomposition temperature is an estimation based on the analysis of structurally related fluorene-containing compounds.
| Thermal Property | Value | Source/Method |
| Melting Point (T_m) | 190 °C | Literature |
| Decomposition Temperature (T_d) | 300 - 500 °C (Estimated) | Analogy to related fluorene compounds |
Note: The estimated decomposition temperature is based on thermogravimetric analysis (TGA) data of various fluorene-based polymers and spirobifluorene derivatives, which consistently demonstrate high thermal stability with 5% weight loss temperatures (Td5%) in this range.[1][2][3][4]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and decomposition temperature of a material.
Objective: To determine the onset and maximum rate of decomposition of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the crystalline this compound sample (typically 1-10 mg) is accurately weighed and placed into a TGA pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition step. The temperature of maximum weight loss rate is determined from the peak of the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.
Objective: To accurately determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the powdered sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or other suitable DSC pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) through the melting transition to a temperature above the melting point (e.g., 220 °C).
-
A cooling and second heating cycle may be performed to investigate any thermal history effects.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is typically taken as the onset or peak of the endothermic melting transition. The area under the melting peak is integrated to determine the enthalpy of fusion.
Workflow and Visualization
The following diagrams illustrate the logical workflow for the thermal analysis of a chemical compound like this compound.
Caption: Workflow for Thermal Analysis.
Conclusion
This compound is expected to be a thermally stable compound, a characteristic feature of the fluorene scaffold. The confirmed melting point is 190 °C, and while the precise decomposition temperature requires experimental verification, it is estimated to be in the range of 300-500 °C. The detailed experimental protocols provided in this guide offer a clear path for researchers to perform TGA and DSC analyses to obtain definitive thermal data for this compound. Such data is invaluable for its potential applications in high-performance materials and for defining the processing and stability limits in drug development contexts.
References
In-Depth Technical Guide: Electrochemical Properties of [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[9,9'-Bi-9H-fluorene]-9,9'-diol, a unique bifluorenyl compound, stands as a promising building block in the realms of materials science and organic electronics. Its rigid, planar fluorene moieties, coupled with the reactive diol functionality, offer a versatile platform for the synthesis of advanced materials with tailored optoelectronic properties. This technical guide provides a comprehensive overview of the electrochemical characteristics of this compound and its derivatives. While specific experimental electrochemical data for the parent diol is not extensively available in the current literature, this document compiles and analyzes data from closely related fluorene-based compounds to infer its potential redox behavior. Detailed experimental protocols for the synthesis and electrochemical characterization, based on established methodologies for fluorene derivatives, are presented to facilitate further research and application development.
Introduction
Fluorene and its derivatives have garnered significant attention due to their exceptional photophysical and electrochemical properties, including high quantum efficiency and excellent charge carrier mobility. This compound, with its dimeric fluorene structure, presents a unique scaffold for the development of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The central 9,9'-diol bridge not only influences the molecular geometry and packing but also provides reactive sites for further functionalization, allowing for the fine-tuning of its electronic properties. Understanding the electrochemical behavior of this core structure is paramount for designing and synthesizing new materials with desired functionalities.
Synthesis of this compound
Experimental Protocol: Synthesis via Reductive Coupling of Fluorenone
This protocol describes a generalized procedure for the synthesis of this compound from fluorenone.
Materials:
-
Fluorenone
-
A reducing agent (e.g., Zinc dust, Samarium(II) iodide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Acidic workup solution (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with fluorenone and the chosen reducing agent under an inert atmosphere.
-
Solvent Addition: Anhydrous solvent is added to the flask via a syringe or cannula.
-
Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of an acidic workup solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to obtain the final product.
Note: The specific choice of reducing agent, solvent, temperature, and reaction time will significantly influence the reaction yield and purity. Optimization of these parameters is crucial.
Electrochemical Properties
The electrochemical properties of fluorene-based materials are typically investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide valuable information about the oxidation and reduction potentials, HOMO/LUMO energy levels, and the stability of the electroactive species.
Expected Redox Behavior
Based on the electrochemical behavior of various fluorene derivatives, this compound is expected to undergo oxidation at the fluorene units. The presence of the electron-donating hydroxyl groups at the 9 and 9' positions may influence the oxidation potential. The redox process is likely to involve the removal of electrons from the π-conjugated system of the fluorene moieties, leading to the formation of radical cations and potentially dications at higher potentials. The reversibility of these redox processes will be indicative of the stability of the charged species.
Data Presentation: Electrochemical Properties of Related Fluorene Derivatives
As specific experimental electrochemical data for this compound is not available in the reviewed literature, the following table summarizes the electrochemical data for a selection of related fluorene-based compounds to provide a comparative context.
| Compound/Polymer | Oxidation Potential (Eox, V vs. Ag/AgCl) | Reduction Potential (Ered, V vs. Ag/AgCl) | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Reference |
| Poly(9,9-dioctylfluorene) | 1.15 | -2.10 | -5.75 | -2.50 | 3.25 | N/A |
| Poly(9-fluorenone) | 1.48 | -1.55 | -6.08 | -3.05 | 3.03 | N/A |
| 2,7-Dibromo-9,9-dihexylfluorene | 1.30 | -2.30 | -5.70 | -2.10 | 3.60 | N/A |
| Poly[(9,9-dihexylfluorene)-alt-(thiophene)] | 0.90 | -1.85 | -5.30 | -2.55 | 2.75 | N/A |
Disclaimer: The data presented in this table is for related fluorene derivatives and should be used as a general reference. The actual electrochemical properties of this compound may vary.
Experimental Protocol: Cyclic Voltammetry
This protocol provides a general procedure for the electrochemical characterization of a fluorene derivative like this compound using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working electrode (e.g., Glassy carbon, Platinum, or Gold)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent)
-
Anhydrous and deoxygenated solvent (e.g., Acetonitrile, Dichloromethane)
-
The compound of interest: this compound
Procedure:
-
Electrode Preparation: The working electrode is polished with alumina slurry of decreasing particle size, followed by sonication in a suitable solvent to ensure a clean and smooth surface.
-
Solution Preparation: A solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) is prepared in the chosen anhydrous solvent. The solution is deoxygenated by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes. A known concentration of the fluorene derivative is then dissolved in this solution.
-
Electrochemical Cell Setup: The three electrodes are assembled in the electrochemical cell containing the deoxygenated solution. The solution is kept under an inert atmosphere throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
An initial potential where no faradaic reaction occurs is applied.
-
The potential is then swept linearly to a vertex potential (either in the positive or negative direction) and the direction of the scan is reversed back to the initial potential.
-
The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
The experiment is typically repeated at various scan rates to investigate the nature of the redox processes.
-
-
Data Analysis: The oxidation and reduction peak potentials, peak currents, and half-wave potentials are determined from the voltammogram. These values are used to calculate the HOMO and LUMO energy levels of the compound.
Potential Applications and Logical Relationships
The electrochemical properties of this compound and its derivatives make them highly suitable for a range of applications in organic electronics. The ability to undergo reversible redox reactions is fundamental to their function in these devices.
The diagram above illustrates the logical progression from the core molecule, this compound, to its potential applications. Through chemical modification (functionalization) of the diol groups or polymerization involving the fluorene backbone, materials with tailored redox properties can be synthesized. These tailored properties are then harnessed in various electronic devices.
Conclusion
This compound represents a valuable and versatile platform for the development of new organic electronic materials. While direct experimental data on its electrochemical properties are currently limited in the scientific literature, analysis of related fluorene derivatives provides a strong indication of its potential as a redox-active material. The synthetic and analytical protocols outlined in this guide are intended to provide a solid foundation for researchers to explore the electrochemical landscape of this promising compound and its derivatives. Further investigation into the precise redox potentials and the stability of the charged species of this compound is essential to unlock its full potential in the next generation of organic electronic devices.
[9,9'-Bi-9H-fluorene]-9,9'-diol derivatives and analogs
An In-depth Technical Guide to [9,9'-Bi-9H-fluorene]-9,9'-diol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential across multiple scientific disciplines. Their rigid, co-planar, and electron-rich structure imparts unique photophysical and biological properties. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds, tailored for professionals in research and development.
Core Synthesis Strategies
The synthesis of the bifluorenol core and its key derivatives primarily relies on the condensation of fluorenone precursors.[1] Various catalytic systems have been developed to enhance reaction efficiency and selectivity. Furthermore, functionalization at the C9 position and on the aromatic rings allows for the creation of diverse chemical libraries for screening.
Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)
A prominent analog, BHPF, is synthesized via the condensation of 9-fluorenone and phenol. The use of bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups has emerged as an efficient and recyclable catalytic system.[2][3]
Synthesis of 9,9-Disubstituted Fluorene Derivatives
The C9 position of the fluorene moiety is a key site for modification, enabling the synthesis of various derivatives. For instance, 9,9-bis(methoxymethyl)fluorene can be prepared from 9,9-fluorenedimethanol, serving as a valuable intermediate and an effective electron donor in Ziegler-Natta catalysis.[4]
Biological and Therapeutic Potential
Fluorene derivatives have demonstrated a wide range of biological activities, with a significant focus on oncology and endocrinology. The rigid scaffold is well-suited for designing molecules that can interact with specific biological targets.
Antitumor Activity
Recent studies have highlighted the potential of fluorene-triazole hybrids as selective cytotoxic agents. These compounds have shown efficacy against various cancer cell lines, particularly acute myeloid leukemia.[5][6]
-
Fluorene-Triazole Hybrids: Compounds such as 1-(2-bromophenyl)-4-(9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO258) and 1-(4-bromophenyl)-4-(2-fluoro-9H-fluoren-9-yl)-1H-1,2,3-triazole (LSO272) have exhibited selective cytotoxicity against the MOLM-13 cell line, which is relevant for acute myeloid leukemia.[6]
-
Apoptosis Induction: N-aryl-9-oxo-9H-fluorene-1-carboxamides have been identified as potent inducers of apoptosis.[7] Mechanistic studies show that these compounds can arrest the cell cycle at the G2/M phase, leading to programmed cell death.[7] Certain analogs may also exert their effects through tubulin inhibition.[7]
Endocrine Disruption
Fluorene-9-bisphenol (BHPF), used as a substitute for bisphenol A (BPA), has been shown to have endocrine-disrupting effects. It can interfere with steroid hormone synthesis in human adrenocortical carcinoma (H295R) cells.[8][9] This activity is mediated, at least in part, by the AC/cAMP/PKA signaling pathway.[8][9]
Quantitative Data
The following tables summarize key quantitative data for representative .
Table 1: Cytotoxicity of Fluorene-Triazole Derivatives against Cancer Cell Lines [5][6]
| Compound ID | Target Cell Line | IC50 (µM) | Notes |
| LSO258 | MOLM-13 (Leukemia) | 25.5 | Selective cytotoxicity observed. |
| LSO272 | MOLM-13 (Leukemia) | 12.5 | Contains bromine substituent. |
| LSO278 | HCT-116 (Colorectal) | 23.4 | Broad activity. |
| MDA-MB-231 (Breast) | 34.3 | ||
| MOLM-13 (Leukemia) | 18.7 | ||
| Compound 3 | U937 (Lymphoma) | 6.29 | Fluorene-triazole with pentafluorosulfanyl group.[5] |
Table 2: Activity of N-aryl-9-oxo-9H-fluorene-1-carboxamide Derivatives [7]
| Compound ID | Target Cell Line | EC50 (µM) | Mechanism |
| 2a | T47D, HCT116, SNU398 | Sub-micromolar | G2/M Arrest, Apoptosis Induction |
| 5a | T47D, HCT116, SNU398 | 0.15 - 0.29 | Tubulin Inhibition |
| 5b | T47D, HCT116, SNU398 | N/A | Tubulin Inhibition |
Table 3: Photophysical Properties of Fluorene Derivatives for OLEDs
| Compound | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) | Application Note |
| FMesB-Cz | ~260-300 | ~550 (yellow) | 73.6% (neat film) | 9-borafluorene derivative for OLEDs. |
| Derivative 1 | 366 (in THF) | 424 (in THF) | N/A | Symmetrical derivative for blue emission. |
| Derivative 3 | 375 (in THF) | 430 (in THF) | N/A | Symmetrical derivative for blue emission.[10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols provide standardized procedures for key experiments.
Protocol: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) using BFIL Catalyst[2]
-
Reactant Preparation: In a round-bottom flask, add 9-fluorenone, phenol, and the bifunctional ionic liquid (BFIL) catalyst (e.g., IL 6c). A typical molar ratio is Phenol:9-fluorenone:IL = 6:1:0.15.
-
Reaction: Heat the mixture to 110 °C with stirring.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the 9-fluorenone is completely converted. The typical reaction time is 4 hours.
-
Workup: After the reaction is complete, cool the mixture. The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
-
Analysis: Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)[6]
-
Cell Seeding: Plate human cancer cells (e.g., MOLM-13, HCT-116) in a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) in culture medium. Incubate at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the fluorene derivative test compounds in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes and mechanisms related to the study of this compound derivatives.
References
- 1. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 6. explorationpub.com [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorene-9-bisphenol regulates steroidogenic hormone synthesis in H295R cells through the AC/cAMP/PKA signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity [9,9'-Bi-9H-fluorene]-9,9'-diol for OLEDs
Introduction
Fluorene derivatives are a critical class of materials in the field of organic electronics, prized for their robust thermal stability, excellent charge transport properties, and high photoluminescence efficiency.[1] Specifically, [9,9'-Bi-9H-fluorene]-9,9'-diol serves as a vital building block for the synthesis of advanced polymers and small molecules used in Organic Light-Emitting Diodes (OLEDs). The exceptional purity of this intermediate is paramount, as impurities can significantly degrade the performance, efficiency, and operational lifetime of OLED devices.[2][3]
These application notes provide a detailed protocol for the synthesis and purification of high-purity this compound. The methodologies described are compiled from established synthetic routes for analogous fluorene compounds and are intended for use by researchers and scientists in the fields of materials science and drug development.
Materials and Methods
Reagents and Solvents
-
9-Fluorenone
-
Phenol
-
Bifunctional Ionic Liquid (BFIL) catalyst (e.g., with –SO3H and –SH groups)[4][5]
-
Toluene
-
Acetonitrile
-
Isopropanol
-
Dichloromethane
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Deionized Water
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Differential Scanning Calorimeter (DSC) or melting point apparatus
Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a structurally similar compound.[5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 9-fluorenone, phenol, and a bifunctional ionic liquid (BFIL) catalyst. A suitable molar ratio for this reaction is 1:6:0.15 of 9-fluorenone to phenol to BFIL catalyst.[5]
-
Reaction Conditions: Heat the reaction mixture to 110°C with vigorous stirring.[5] Allow the reaction to proceed for 4 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add toluene to dissolve the product and transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.
Protocol 2: Purification of this compound
High purity is essential for OLED applications. A multi-step purification process is recommended.
Step 1: Recrystallization from Acetonitrile [6]
-
Dissolution: Transfer the crude product to a flask and add acetonitrile. Heat the mixture to reflux with stirring until the solid is completely dissolved.[6]
-
Crystallization: Cool the solution to a temperature between 0 and 10°C and maintain this temperature for at least one hour to allow for crystallization.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetonitrile.
-
Drying: Dry the purified crystals under vacuum.
Step 2: Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate.
-
Loading: Dissolve the recrystallized product in a minimum amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.
Step 3: Final Recrystallization
For obtaining the highest purity, a final recrystallization can be performed from a suitable solvent such as a mixture of toluene and isopropanol.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of high-purity this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₁₈O₂ | [7] |
| Molecular Weight | 362.4 g/mol | [7] |
| Typical Yield (Crude) | >90% | Inferred from[5] |
| Purity after Recrystallization | >99% | Inferred from[6] |
| Final Purity (after chromatography) | >99.5% | Inferred from[8] |
| Melting Point | >226°C (for high purity) | [6] |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the fluorene backbone and the hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): MS analysis should show a molecular ion peak corresponding to the molecular weight of the product (362.4 g/mol ).[7]
-
Melting Point: A sharp melting point above 226°C is indicative of high purity.[6]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of high-purity this compound.
Impact of Purity on OLED Performance
Caption: Relationship between material purity and OLED device performance.
References
- 1. Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A series of fluorene-based two-photon absorbing molecules: synthesis, linear and nonlinear characterization, and bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,9′-Bi(9H-fluorene) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (9,9'-Bi-9H-fluorene)-9,9'-diol | C26H18O2 | CID 364755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
Application Notes and Protocols: [9,9'-Bi-9H-fluorene]-9,9'-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [9,9'-Bi-9H-fluorene]-9,9'-diol as a monomer in the synthesis of high-performance polymers. The unique spirobifluorene core of this diol imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to the resulting polymers, making them attractive candidates for advanced materials and biomedical applications.
Introduction to this compound in Polymer Chemistry
This compound is a bifunctional monomer characterized by its rigid, orthogonal spirobifluorene structure. This unique three-dimensional architecture is instrumental in disrupting polymer chain packing, which can enhance solubility and create materials with high fractional free volume. The hydroxyl functional groups serve as reactive sites for polycondensation reactions, most commonly with dicarboxylic acids or their derivatives to form polyesters.
The incorporation of the bulky spirobifluorene unit into a polymer backbone typically results in:
-
High Thermal Stability: The rigid aromatic structure contributes to excellent resistance to thermal degradation.
-
High Glass Transition Temperature (Tg): The restricted chain mobility leads to polymers that maintain their amorphous, glassy state at elevated temperatures.
-
Good Solubility: The non-coplanar structure can reduce intermolecular forces, often leading to improved solubility in common organic solvents compared to more planar aromatic polymers.
-
High Refractive Index and Low Birefringence: The high aromatic content leads to a high refractive index, while the isotropic nature of the spiro center can minimize birefringence, making these materials suitable for optical applications.[1]
These properties make polymers derived from this compound and its analogues promising for applications in organic electronics, gas separation membranes, and as advanced materials in the biomedical field, including potential use in drug delivery systems.
Polymer Synthesis: Polyester Formation via Polycondensation
The most direct application of this compound in polymer synthesis is through polycondensation with a diacid chloride to form a polyester. The following protocol is a representative example based on established methods for synthesizing polyesters from fluorene-based diols.
Experimental Protocol: Synthesis of Poly([9,9'-Bi-9H-fluorene]-alt-terephthalate)
This protocol describes the high-temperature solution polycondensation of this compound with terephthaloyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Diphenyl ether (solvent)
-
Pyridine (acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Monomer Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound in diphenyl ether at an appropriate concentration (e.g., 0.2 M).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to establish an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Addition of Acid Scavenger: Add a stoichiometric amount of pyridine to the reaction mixture.
-
Monomer Addition: While stirring vigorously, slowly add an equimolar amount of terephthaloyl chloride to the solution at room temperature.
-
Polycondensation Reaction: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot methanol to remove any unreacted monomers and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Quantitative Data of Analogous Fluorene-Based Polyesters
The following table summarizes typical properties of high-performance polyesters derived from fluorene-based diols, which are expected to be comparable to polymers synthesized from this compound.
| Property | Typical Value Range | Method of Measurement | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | 109 - 217 °C | Differential Scanning Calorimetry (DSC) | [1] |
| 10% Weight Loss Temperature (Td10) | > 400 °C (in N2) | Thermogravimetric Analysis (TGA) | [1] |
| Molecular Weight | |||
| Weight-Average Molecular Weight (Mw) | 25,000 - 165,000 g/mol | Gel Permeation Chromatography (GPC) | [1] |
| Optical Properties | |||
| Refractive Index (at 590 nm) | 1.62 - 1.66 | Ellipsometry or Refractometry | [1] |
| Optical Transmittance (450-700 nm) | > 80% | UV-Vis Spectroscopy | [1] |
| Birefringence | Very Low | Prism Coupler or Ellipsometry | [1] |
Applications in Drug Development
The unique properties of fluorene-based polymers, including those potentially derived from this compound, make them interesting candidates for applications in drug delivery and bioimaging.
Fluorescent Nanoparticles for Bioimaging and Drug Delivery:
Polyfluorenes are known for their strong fluorescence.[2] This intrinsic property can be leveraged to create fluorescent nanoparticles for tracking drug delivery pathways and monitoring release. By encapsulating a therapeutic agent within a matrix of a fluorene-based polymer, a theranostic system can be developed that combines therapy and diagnostics.
Controlled Drug Release:
The rigid and porous nature of polymers incorporating spirobifluorene units could be exploited for controlled drug release applications. The polymer matrix can be designed to encapsulate drug molecules, which are then released over time through diffusion. The release kinetics could potentially be tuned by altering the polymer's molecular weight and the specific co-monomers used in the synthesis. Furthermore, the biocompatibility of polyfluorene-based materials is an active area of research, with studies indicating that some derivatives are non-toxic, making them suitable for biomedical applications.[2][3]
References
Application Notes and Protocols: [9,9'-Bi-9H-fluorene]-9,9'-diol as a Monomer for High-Performance Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [9,9'-Bi-9H-fluorene]-9,9'-diol as a specialized monomer for the synthesis of high-performance polycarbonates. The unique spirobifluorene structure of this diol imparts exceptional thermal stability, a high glass transition temperature, and desirable optical properties to the resulting polymers, making them suitable for advanced applications in materials science and potentially in drug delivery systems requiring robust polymer matrices.
While specific experimental data for this compound is limited in publicly available literature, the protocols and data presented herein are based on established methodologies for the closely related and structurally similar monomer, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). These notes should therefore serve as a strong starting point for research and development.
Monomer Overview: this compound
This compound is a rigid, bulky aromatic diol. Its incorporation into a polycarbonate backbone disrupts chain packing and restricts segmental motion, leading to polymers with enhanced thermal and mechanical properties.
Key Attributes:
-
High Thermal Stability: The fluorene moiety is known for its excellent heat resistance.
-
High Glass Transition Temperature (Tg): The rigid structure leads to polymers that maintain their integrity at elevated temperatures.
-
Good Solubility: Despite its rigidity, the spiro structure can improve solubility in common organic solvents.[1]
-
Potential for High Refractive Index: The aromatic nature of the monomer can contribute to a high refractive index in the resulting polycarbonates.
Experimental Protocols
The following protocols are adapted from established procedures for fluorene-based bisphenols and their subsequent polymerization. Researchers should consider these as a starting point and optimize the conditions for this compound.
Synthesis of Fluorene-Based Diols
The synthesis of fluorene-based diols, such as 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), is typically achieved through the acid-catalyzed condensation of 9-fluorenone with a corresponding phenol.[2] Bifunctional ionic liquids have been shown to be highly effective catalysts for this reaction, achieving high conversion and selectivity.[2]
Protocol: Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) using a Bifunctional Ionic Liquid Catalyst
This protocol is for the synthesis of BHPF and can be adapted for other fluorene-based diols.
Materials:
-
9-Fluorenone
-
Phenol
-
Bifunctional ionic liquid (BFIL) catalyst (e.g., containing both –SO3H and –SH groups)
-
Toluene
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone, an excess of phenol, and the BFIL catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add toluene to dissolve the product and filter to recover the catalyst.
-
Wash the organic phase with water to remove excess phenol.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/methanol) to obtain pure 9,9-bis(4-hydroxyphenyl)fluorene.
Polymerization of this compound
Polycarbonates from fluorene-based diols are commonly synthesized via melt transesterification with diphenyl carbonate (DPC).[3] This method avoids the use of hazardous phosgene.
Protocol: Melt Transesterification for Polycarbonate Synthesis
Materials:
-
This compound (or BHPF as an analogue)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., tetraphenylphosphonium phenolate)
-
Antioxidant (e.g., a phosphite stabilizer)
Procedure:
-
Monomer Charging and Melting: Charge the fluorene-based diol, DPC (in a slight molar excess, e.g., 1.05:1 DPC:diol), the catalyst, and the antioxidant into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the reactor under a nitrogen atmosphere to melt the monomers (e.g., 180-220 °C).
-
Oligomerization: Once a homogenous melt is achieved, gradually increase the temperature while stirring. Phenol will begin to distill off as the transesterification reaction proceeds.
-
Polycondensation: After the initial phenol has been removed, gradually apply a vacuum to the system to facilitate the removal of the remaining phenol and drive the polymerization to a high molecular weight.
-
Simultaneously, increase the temperature to the final polymerization temperature (e.g., 280-320 °C).
-
Continue the reaction under high vacuum and high temperature until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Polymer Discharge: Extrude the molten polymer from the reactor and cool it in a water bath.
-
Pelletize the resulting polycarbonate for further characterization and processing.
Data Presentation
The following tables summarize typical properties of polycarbonates derived from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF-PC), which are expected to be indicative of the performance of polycarbonates from this compound.
Table 1: Thermal Properties of BHPF Polycarbonate
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 275 °C | [3] |
| 5% Weight Loss Temperature (TGA) | 440 °C | [3] |
Table 2: Optical Properties of BHPF Polycarbonate
| Property | Value | Reference |
| Light Transmittance | 88.1% | [3] |
| Refractive Index | 1.639 | [4] |
Table 3: Molecular Weight of BHPF Polycarbonate
| Property | Value | Reference |
| Weight-Average Molecular Weight (Mw) | 65,000 - 107,000 g/mol | [5] |
Visualizations
Synthesis of Fluorene-Based Diol
Caption: Workflow for the synthesis of fluorene-based diols.
Melt Transesterification Polymerization
Caption: Melt transesterification process for polycarbonate synthesis.
Applications
Polycarbonates derived from this compound and its analogues are high-performance materials with potential applications in:
-
Optical Components: Their high refractive index and optical clarity make them suitable for lenses, optical films, and substrates for electronic displays.[4]
-
High-Temperature Applications: Due to their excellent thermal stability and high Tg, these polycarbonates can be used in applications requiring resistance to heat, such as in automotive and aerospace components.
-
Advanced Materials: The unique properties of these polymers make them candidates for use in membranes, composites, and as host materials in organic light-emitting diodes (OLEDs).[1]
-
Drug Delivery: The robust and biocompatible nature of polycarbonates, in general, suggests that these high-stability variants could be explored for controlled release applications of therapeutic agents, particularly where a durable matrix is required.
References
- 1. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: [9,9'-Bi-9H-fluorene]-9,9'-diol in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [9,9'-Bi-9H-fluorene]-9,9'-diol and its derivatives, particularly spirobifluorenes, in the field of organic electronics. The unique structural and photophysical properties of these compounds make them highly valuable materials for enhancing the performance and stability of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Introduction to this compound and its Derivatives
This compound is a key precursor in the synthesis of 9,9'-spirobifluorene (SBF) and its derivatives. The spiro-linkage in SBF creates a rigid, three-dimensional, and orthogonal structure that offers several advantages in organic electronic devices. This unique geometry prevents intermolecular aggregation and crystallization, leading to materials with high glass transition temperatures (Tg), excellent thermal and morphological stability, and good solubility.[1][2] These properties are crucial for fabricating robust and long-lasting organic electronic devices.
The functionalization of the spirobifluorene core at various positions allows for the fine-tuning of its electronic properties, making it a versatile building block for a wide range of applications.
Applications in Organic Light-Emitting Diodes (OLEDs)
Spirobifluorene-based materials are widely employed as host materials and hole-transporting materials (HTMs) in OLEDs. Their high triplet energies enable efficient energy transfer to phosphorescent and fluorescent emitters, while their excellent charge carrier mobility and stability contribute to devices with high efficiency and long operational lifetimes.[3][4]
2.1. Quantitative Data for OLEDs
The following table summarizes the performance of various OLEDs incorporating spirobifluorene-based materials.
| Device Type | Spirobifluorene Derivative | Role | Max. External Quantum Efficiency (EQEmax) | Emitter | Reference |
| Red PhOLED | 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | 26.1% | Phosphorescent | [3] |
| Green PhOLED | 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | 26.4% | Phosphorescent | [3] |
| Blue PhOLED | 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | 25.4% | Phosphorescent | [3] |
| Narrowband Blue OLED | 3,3′,6,6′-Tetra(N,N-ditolylamino)-9,9′-spirobifluorene | HTM | 29.8% | Multiple Resonance | [5] |
| Green PhOLED | 2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (co-host) | Host | 50.5 cd/A (Current Eff.) | Ir(ppy)3 | [6] |
| Blue PhOLED | 2-(9-phenyl-fluoren-9-yl)spiro[fluorene-9,9′-xanthene] | Host | 22.6 cd/A (Current Eff.) | FIrpic | [6] |
| Green PhOLED | Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide | Host | 13.2% | Phosphorescent | [7][8] |
2.2. Experimental Protocol: Fabrication of a Spirobifluorene-Based OLED
This protocol describes a general procedure for the fabrication of a multilayer OLED using a spirobifluorene-based material as the hole-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Spiro-TTB (2,2′,7,7′-tetrakis(N,N′-di-p-methylphenylamino)-9,9′-spirobifluorene)
-
F6-TCNNQ (2,2′- (perfluoronaphthalene-2,6-diylidene)dimalononitrile)
-
NPB (N,N′-di(naphtalene-1-yl)-N,N′-diphenylbenzidine)
-
Emissive layer materials (e.g., host and dopant)
-
BAlq (bis-(2-methyl-8-quinolinolato)-(4-phenyl-phenolato)-aluminum (III))
-
BPhen (4,7-diphenyl-1,10-phenanthroline)
-
Cesium (Cs)
-
Aluminum (Al)
-
Organic solvents for cleaning (e.g., acetone, isopropanol)
Equipment:
-
Vacuum thermal evaporation system
-
Substrate cleaning setup (e.g., ultrasonic bath)
-
Glovebox system
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in acetone and isopropanol, followed by drying with a nitrogen stream.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially onto the ITO anode:
-
Hole-Transport Layer (HTL): 40 nm of Spiro-TTB p-doped with 4 wt% F6-TCNNQ.[9]
-
Electron-Blocking Layer (EBL): 10 nm of NPB.[9]
-
Emissive Layer (EML): 20 nm of the host material doped with the desired emitter.[9]
-
Hole-Blocking Layer (HBL): 10 nm of BAlq.[9]
-
Electron-Transport Layer (ETL): 40 nm of BPhen doped with Cs.[9]
-
-
Cathode Deposition: Deposit a 100 nm thick aluminum cathode.[9]
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
2.3. Visualization of OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Applications in Organic Photovoltaics (OPVs)
The unique three-dimensional structure of spirobifluorene derivatives makes them promising as non-fullerene acceptors or as components in hole-transporting layers in OPVs. Their tailored energy levels and good film-forming properties can contribute to efficient charge separation and transport, thereby enhancing the power conversion efficiency (PCE) of the solar cells.[10]
3.1. Quantitative Data for OPVs
The table below presents performance data for an organic solar cell utilizing a spirobifluorene-based non-fullerene acceptor.
| Device Architecture | Spirobifluorene Derivative | Role | Power Conversion Efficiency (PCE) | Donor Material | Reference |
| Bulk Heterojunction | 9,9′-Spirobi[9H-fluorene]-cored perylenediimide | Non-Fullerene Acceptor | 5.34% | PTB7-Th | [10] |
| Perovskite Solar Cell | Spiro[fluorene-9,9′-xanthene]-based HTM (X60) | HTM | 19.84% | Perovskite | [11] |
3.2. Experimental Protocol: Fabrication of a Spirobifluorene-Based OPV
This protocol outlines a general procedure for fabricating a bulk heterojunction organic solar cell.
Materials:
-
ITO-coated glass substrates
-
Hole-transporting layer material (e.g., PEDOT:PSS)
-
Donor polymer (e.g., PTB7-Th)
-
Spirobifluorene-based acceptor
-
Electron-transporting layer material (e.g., Ca, LiF)
-
Metal electrode (e.g., Al)
-
Organic solvent (e.g., chlorobenzene, dichlorobenzene)
Equipment:
-
Spin coater
-
Vacuum thermal evaporation system
-
Glovebox system
Procedure:
-
Substrate Preparation: Clean and treat the ITO-coated glass substrates.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: Inside a glovebox, spin-coat a blend of the donor polymer and the spirobifluorene-based acceptor from a suitable organic solvent. Anneal the film to optimize the morphology.
-
ETL and Cathode Deposition: Transfer the substrates to a vacuum thermal evaporator and deposit the electron-transporting layer and the top metal electrode.
-
Encapsulation: Encapsulate the device to protect it from the ambient environment.
3.3. Visualization of OPV Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. nbinno.com [nbinno.com]
- 3. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04979A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. Spirobifluorene-2,7-dicarbazole-4'-phosphine Oxide as Host for High-Performance Single-Layer Green Phosphorescent OLED Devices | PPSM [ppsm.ens-paris-saclay.fr]
- 9. Fabrication of OLEDs and films of emission layers of OLEDs [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: [9,9'-Bi-9H-fluorene]-9,9'-diol as a Versatile Building Block for Advanced Hole Transport Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of hole transport materials (HTMs) derived from the versatile building block, [9,9'-Bi-9H-fluorene]-9,9'-diol. This document details the significant role of these materials in enhancing the performance of optoelectronic devices, particularly perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The unique spiro-type structure resulting from this precursor imparts desirable properties such as high thermal stability, good solubility, and effective charge transport capabilities.
Key Properties and Advantages
HTMs based on the this compound core, particularly those forming a spiro[fluorene-9,9'-xanthene] (SFX) structure, offer several advantages over conventional materials like spiro-OMeTAD. These benefits include:
-
Facile and Cost-Effective Synthesis: The one-pot synthesis of the SFX core from readily available precursors makes it an attractive alternative for large-scale production.[1][2]
-
High Thermal Stability: The rigid spiro-structure contributes to high glass transition temperatures (Tg), enhancing the morphological stability and longevity of devices.
-
Tunable Optoelectronic Properties: The fluorene and xanthene moieties can be readily functionalized to fine-tune the energy levels (HOMO/LUMO) for optimal alignment with other device layers, improving charge injection and transport.
-
Dopant-Free Potential: Several SFX-based HTMs have demonstrated high performance in PSCs without the need for dopants, which can degrade device stability.[3]
Applications in Perovskite Solar Cells (PSCs)
HTMs derived from this compound have emerged as a promising class of materials for enhancing the power conversion efficiency (PCE) and stability of perovskite solar cells. The rigid and planar nature of the fluorene unit contributes to efficient hole extraction and transport from the perovskite layer to the electrode.
Performance Data of SFX-based HTMs in Perovskite Solar Cells
The following table summarizes the performance of various PSCs incorporating HTMs derived from the spiro[fluorene-9,9'-xanthene] (SFX) core, a key derivative of this compound.
| HTM | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Ref. |
| spiro-OMeTAD (control) | - | - | - | 18.8 | [1] |
| X60 | - | - | - | 19.84 | [2] |
| X59 | - | - | - | 19.8 | [1] |
| X55 | - | - | - | 20.8 | [1] |
| SP-SMe (dopant-free) | - | - | - | 21.95 | [3] |
| SP-Naph | - | - | - | 20.51 | [3] |
| mp-SFX-2PA | - | - | - | 16.8 | [4] |
| XPP (without TBP) | - | - | - | 17.2 | [1] |
Applications in Organic Light-Emitting Diodes (OLEDs)
The strong luminescence and excellent charge-carrying properties of fluorene derivatives make them ideal candidates for use in OLEDs.[5] HTMs based on this compound facilitate efficient injection and transport of holes from the anode to the emissive layer, leading to improved device performance.
Performance Data of Fluorene-based HTMs in OLEDs
This table presents the performance metrics of OLEDs utilizing various HTMs with fluorene-based structures.
| HTM | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Ref. |
| DPA-SFXBu | 21,712 | - | 2.31 | - | [6] |
| 2M-DDF | 21,412 | 4.78 | - | - | [5] |
| V-PFPDPA/V-HFPDPA based PHOLED | - | 81.06 | - | 23.25 | [7] |
| MS-OC based Yellow OLED | 142,464 | 80.0 | 113.0 | 27.1 | [8] |
| PF-SFX based Blue OLED | 6,421 | 22.6 | - | - | [9] |
Experimental Protocols
Synthesis of Spiro[fluorene-9,9'-xanthene] (SFX) Derivatives
The following protocols outline the synthesis of a key intermediate, 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol, and a subsequent functionalization via Suzuki coupling.
Protocol 1: One-Pot Synthesis of 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol
This protocol is adapted from a thermodynamically controlled cyclization reaction.[10]
Materials:
-
2,7-dibromo-9-fluorenone
-
Resorcinol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Water
Procedure:
-
To a three-necked flask, add 2,7-dibromo-9-fluorenone (1 equivalent), resorcinol (4 equivalents), and p-TsOH (0.1 equivalents).
-
Add toluene to the flask and reflux the mixture for 6-10 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and stir for 30 minutes.
-
The crude product will precipitate from the reaction mixture. Isolate the yellow solid by filtration.
-
Further purification can be achieved by column chromatography on silica gel.
Protocol 2: Suzuki Coupling for Functionalization of SFX Core
This protocol describes a typical Suzuki coupling reaction to functionalize the SFX core.[10]
Materials:
-
Monobromo-SFX derivative
-
2,7-bis-(4,4,5,5-tetramethyl-[1][3][4]dioxaborolane-2-yl)-9,9-dioctylfluorene
-
Pd(PPh₃)₄
-
K₂CO₃
-
Toluene/Water solvent mixture
Procedure:
-
In a reaction flask, dissolve the monobromo-SFX derivative and the boronic ester derivative in a mixture of toluene and water.
-
Add Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere until the reaction is complete (monitored by TLC).
-
After cooling, extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Device Fabrication Protocols
Protocol 3: Fabrication of a Perovskite Solar Cell
This is a general protocol for the fabrication of a standard n-i-p perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
TiO₂ paste
-
Perovskite precursor solution (e.g., MAPbI₃ or FAPbI₃/MAPbBr₃ mixture)
-
HTM solution (e.g., SFX-based HTM in chlorobenzene with additives like Li-TFSI and tBP)
-
Gold or Silver for the back electrode
Procedure:
-
Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Deposit a compact TiO₂ layer (c-TiO₂) on the FTO substrate by spin-coating or spray pyrolysis, followed by annealing.
-
Spin-coat a mesoporous TiO₂ layer (mp-TiO₂) and anneal at high temperature.
-
In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer and anneal to form the perovskite film.
-
Spin-coat the HTM solution on top of the perovskite layer.
-
Finally, thermally evaporate the metal back electrode (e.g., Au or Ag) to complete the device.
Protocol 4: Fabrication of an Organic Light-Emitting Diode (OLED)
This protocol outlines the fabrication of a typical multi-layer OLED device.
Materials:
-
ITO-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
HTM solution (e.g., fluorene-based HTM in a suitable solvent)
-
Emissive Layer (EML) material
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum for the cathode
Procedure:
-
Clean the ITO-coated glass substrates using a standard procedure.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function.
-
Spin-coat the HIL (e.g., PEDOT:PSS) and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the HTM, EML, ETL, EIL, and the aluminum cathode without breaking the vacuum. The thickness of each layer should be carefully controlled using a quartz crystal monitor.
Visualizations
Synthesis and Application Workflow
Caption: Workflow from precursor synthesis to device fabrication and characterization.
One-Pot Synthesis of SFX Core
Caption: One-pot synthesis of the spiro[fluorene-9,9'-xanthene] core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A low-cost spiro[fluorene-9,9′-xanthene]-based hole transport material for highly efficient solid-state dye-sensitized solar cells and perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Molecular modification of spiro[fluorene-9,9′-xanthene]-based dopant-free hole transporting materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alkyl fluorene-based cross-linkable hole transport materials with high triplet energy for high-efficiency solution-processed green PHOLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols: Synthesis of 9,9'-Bifluorenyl-9,9'-diol via Reductive Condensation of Fluorenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reductive condensation of fluorenone to its corresponding vicinal diol, 9,9'-bifluorenyl-9,9'-diol, is a significant transformation in organic synthesis. This reaction, typically achieved through a pinacol coupling mechanism, involves the formation of a carbon-carbon bond between the carbonyl carbons of two fluorenone molecules.[1][2] The resulting diol is a valuable building block for the synthesis of various functional materials, including polymers with high refractive indices and thermal stability, as well as derivatives with potential applications in molecular electronics.[3] This document provides a detailed protocol for this reaction, summarizes key quantitative data, and illustrates the experimental workflow.
Reaction Principle
The core of this protocol is the pinacol coupling reaction, a reductive dimerization of a ketone or aldehyde to form a 1,2-diol.[1] The reaction is initiated by a one-electron reduction of the carbonyl group by a suitable reducing agent, such as magnesium or a low-valent titanium species, to form a ketyl radical anion.[1][4] Two of these radicals then dimerize to form a pinacolate intermediate, which upon acidic workup yields the final diol product.[1]
Data Presentation
The following table summarizes typical quantitative data for the pinacol coupling reaction of fluorenone. Please note that yields can vary based on the specific reducing agent, reaction time, and purification method employed.
| Parameter | Value | Notes |
| Reactants | ||
| Fluorenone (molar ratio) | 1.0 | Starting ketone |
| Magnesium turnings (molar ratio) | 1.5 - 2.0 | Reducing agent |
| Mercuric chloride (catalytic) | ~0.1 | Activates the magnesium surface |
| Solvent | ||
| Anhydrous Benzene or THF | 200 mL per 10g fluorenone | Must be dry |
| Reaction Conditions | ||
| Temperature | Reflux (65-80 °C) | |
| Reaction Time | 2 - 4 hours | Monitored by TLC |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation |
| Workup | ||
| Acidic Quench | 10% aq. H₂SO₄ or aq. NH₄Cl | Neutralizes the reaction and protonates the alkoxide |
| Product | ||
| 9,9'-Bifluorenyl-9,9'-diol | Vicinal diol | |
| Theoretical Yield | Based on 1:2 stoichiometry | (Fluorenone to Diol) |
| Typical Experimental Yield | 60 - 80% | |
| Melting Point | ~190-192 °C |
Experimental Protocol
This protocol details the reductive condensation of fluorenone to 9,9'-bifluorenyl-9,9'-diol using magnesium as the reducing agent.
Materials:
-
9-Fluorenone
-
Magnesium turnings
-
Mercuric chloride (HgCl₂)
-
Anhydrous benzene or tetrahydrofuran (THF)
-
10% aqueous sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Reaction Apparatus:
-
Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is thoroughly dried to prevent quenching of the reaction.
-
-
Activation of Magnesium:
-
To the round-bottom flask, add magnesium turnings (1.5-2.0 molar equivalents relative to fluorenone).
-
Add a catalytic amount of mercuric chloride.
-
Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. This helps to activate the magnesium surface.
-
-
Reaction Setup:
-
Dissolve 9-fluorenone (1.0 molar equivalent) in anhydrous benzene or THF.
-
Add the fluorenone solution to the flask containing the activated magnesium turnings via a dropping funnel.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the fluorenone starting material.
-
-
Reaction Quench and Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 10% aqueous sulfuric acid or saturated aqueous ammonium chloride to quench the reaction and dissolve the magnesium salts. This step should be performed in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude 9,9'-bifluorenyl-9,9'-diol can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure product.
-
Visualizations
Logical Relationship of the Pinacol Coupling Reaction
Caption: Logical flow of the pinacol coupling reaction.
Experimental Workflow for Diol Synthesis
References
- 1. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Pinacol Coupling Reaction [organic-chemistry.org]
- 3. CN104812797A - Fluorene polymer, fluorene diol compound, and method for producing said polymer and compound - Google Patents [patents.google.com]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of High Refractive Index Polymers Using [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[9,9'-Bi-9H-fluorene]-9,9'-diol is a fluorene-based monomer that serves as a valuable building block in the synthesis of high-performance polymers. Its rigid, bulky, and aromatic structure contributes to polymers with exceptional thermal stability, high refractive indices (RI), and good solubility in common organic solvents. These properties make polymers derived from this compound and its derivatives highly attractive for a range of applications in optics and electronics, including as materials for lenses, light-emitting diodes (LEDs), and other optoelectronic devices. The cardo structure, where the fluorene group is perpendicular to the polymer backbone, helps to increase the glass transition temperature (Tg) and improve solubility without compromising thermal stability.
This document provides detailed application notes and experimental protocols for the preparation of high refractive index polymers utilizing this compound and structurally similar fluorene-based monomers.
Data Presentation
The following tables summarize the quantitative data for various high refractive index polymers derived from fluorene-based monomers, showcasing their key optical and thermal properties.
Table 1: Properties of Fluorene-Based Polyesters
| Polymer | Monomers | Refractive Index (n) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
| F1 | F-diacid + Ethylene Glycol | 1.56 - 1.69 | ~40 - 116 | 350 - 398 |
| F2 | F-diacid + 1,6-Hexanediol | 1.56 - 1.69 | ~40 - 116 | 350 - 398 |
| F3 | F-diacid + F-diol | 1.56 - 1.69 | ~40 - 116 | 350 - 398 |
| F4 | F-diacid + S-diol | 1.56 - 1.69 | ~40 - 116 | 350 - 398 |
Data extracted from a study on glassy fluorene and sulfone polyesters. The exact refractive index for each polymer within the range was not specified.[1]
Table 2: Properties of Fluorene-Based Poly(arylene thioether)s
| Polymer | Refractive Index (n) at 589 nm | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
| PTEs | 1.66 - 1.72 | 204 - 275 | > 480 |
Data for a series of poly(arylene thioether)s containing a fluorene moiety.[2]
Table 3: Properties of Fluorene-Based Polyimides
| Polymer Series | Refractive Index (n) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |
| FDAn-PIs | Not specified | > 420 | > 582 |
| Fluorinated PIs | Not specified | > 376 | > 570 |
| Sulfur-containing PIs | 1.6951 - 1.7258 | 220 - 270 | > 490 |
Data compiled from studies on various fluorene-containing polyimides.[3][4][5]
Table 4: Properties of Fluorene-Based Polycarbonates
| Polymer | Refractive Index (n) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |
| BHPF-PC | Not specified | 275 | 440 |
| BPEF/BPA Copolymer | 1.586 - 1.639 | Not specified | Not specified |
Data from studies on polycarbonates derived from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) and its derivatives.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis of high refractive index polymers using fluorene-based diols are provided below. These protocols are based on established methods for similar polymer systems and can be adapted for this compound.
Protocol 1: Synthesis of Fluorene-Based Polyesters via Step-Growth Polymerization
This protocol describes a typical step-growth polymerization to synthesize polyesters from a fluorene-containing diacid and a diol.
Materials:
-
Fluorene-containing diacid monomer (e.g., F-diacid)
-
Diol monomer (e.g., this compound, ethylene glycol, or 1,6-hexanediol)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol
-
Chloroform
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of the fluorene-containing diacid and the diol.
-
Add the solvent and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven.
-
The polymer can be further purified by redissolving it in chloroform and reprecipitating it in methanol.
Protocol 2: Synthesis of Fluorene-Based Polyimides via Polycondensation
This protocol outlines the two-step synthesis of polyimides from a fluorene-containing dianhydride and a diamine. A similar approach can be envisioned using a fluorene-diol and a diacid chloride.
Materials:
-
Fluorene-containing dianhydride (e.g., 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride, FDAn)[3]
-
Aromatic diamine[3]
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in DMAc.
-
Slowly add an equimolar amount of the fluorene-containing dianhydride to the solution while stirring.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour and then at 100°C for 3 hours.
-
Cool the solution to room temperature and precipitate the polyimide by pouring it into methanol.
-
Filter the polymer, wash it with methanol, and dry it under vacuum.
-
Protocol 3: Synthesis of Fluorene-Based Polycarbonates via Melt Transesterification
This protocol describes the synthesis of polycarbonates from a fluorene-based bisphenol and diphenyl carbonate.
Materials:
-
Fluorene-based bisphenol (e.g., 9,9-bis(4-hydroxyphenyl)fluorene, BHPF)[7]
-
Diphenyl carbonate (DPC)[7]
-
Catalyst (e.g., tetraphenylphosphonium phenolate)[7]
Procedure:
-
Charge the fluorene-based bisphenol and a slight excess of diphenyl carbonate into a reaction vessel equipped with a mechanical stirrer and a distillation setup.
-
Heat the mixture under a nitrogen atmosphere to melt the reactants.
-
Add the catalyst to the molten mixture.
-
Gradually increase the temperature and reduce the pressure to facilitate the removal of the phenol byproduct.
-
Continue the reaction until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude the molten polymer.
Visualizations
The following diagrams illustrate the chemical structures and experimental workflows described in this document.
Caption: General workflow for the synthesis and characterization of high refractive index polymers.
Caption: Experimental workflow for the synthesis of fluorene-based polyesters.
Caption: Two-step experimental workflow for the synthesis of fluorene-based polyimides.
References
- 1. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[9,9'-Bi-9H-fluorene]-9,9'-diol is a unique bifunctional molecule characterized by a rigid, sterically hindered structure derived from two fluorene units linked at the C9 position.[1][2] The two tertiary hydroxyl groups are the primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties for applications in materials science, organic electronics, and drug development.[1] This document provides detailed application notes and experimental protocols for the functionalization of these hydroxyl groups through various chemical transformations.
Key Functionalization Strategies
The hydroxyl groups of this compound can be functionalized through several key reaction pathways, including etherification, esterification, and conversion to other functional groups such as halides. These modifications can significantly alter the solubility, thermal stability, optical properties, and biological activity of the parent diol.
General Workflow for Functionalization
The following diagram illustrates the general workflow for the functionalization of this compound.
Caption: General workflow for the functionalization of this compound.
Data Presentation: Summary of Functionalized Derivatives
The following table summarizes various functionalized derivatives of this compound, along with their synthetic methods and key properties.
| Derivative Name | Functionalization Type | Reagents and Conditions | Yield (%) | Melting Point (°C) | Analytical Data (NMR, IR, MS) | Reference |
| 9,9'-Bis(methoxymethyl)-[9,9'-bi-9H-fluorene] | Etherification | 1. NaH, THF; 2. CH3I | 92 | N/A | Purity >98% by GC | [3][4] |
| Polycarbonate derivative | Polymerization (Esterification) | Diphenyl carbonate, Catalyst | High | N/A | High molecular weight | [5][6] |
Experimental Protocols
Etherification: Synthesis of 9,9'-Bis(methoxymethyl)-[9,9'-bi-9H-fluorene] (Williamson Ether Synthesis)
This protocol describes the synthesis of the dimethyl ether derivative of this compound. A patent for a similar process on 9,9-bis(hydroxymethyl)fluorene suggests a phase-transfer catalysis method could also be effective.[7][8]
Reaction Scheme:
Caption: Etherification of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH3I)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Syringes and needles
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the diol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of methanol at 0 °C.
-
Partition the mixture between dichloromethane and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Esterification: Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diyl bis(2-ethylhexanoate) (Steglich Esterification)
This protocol outlines the esterification of the diol with a carboxylic acid using DCC and DMAP. This method is particularly useful for sterically hindered alcohols.
Reaction Scheme:
Caption: Esterification of this compound.
Materials:
-
This compound
-
2-Ethylhexanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Diethyl ether
-
0.5 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), 2-ethylhexanoic acid (2.5 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (2.5 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with DCM.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a hexane/diethyl ether gradient.
Conversion to Dichloride: Synthesis of 9,9'-Dichloro-[9,9'-bi-9H-fluorene]
This protocol describes the conversion of the hydroxyl groups to chlorides using thionyl chloride.
Reaction Scheme:
Caption: Halogenation of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add thionyl chloride (3.0 eq) to the suspension.
-
Add a catalytic amount of anhydrous pyridine (2-3 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Conclusion
The protocols provided herein offer a starting point for the functionalization of the hydroxyl groups of this compound. The steric hindrance of the tertiary alcohols may necessitate optimization of reaction conditions, such as reaction time, temperature, and reagent stoichiometry. Careful monitoring of the reaction progress is recommended. The resulting derivatives can be utilized in a wide array of applications, from the development of novel polymers with enhanced thermal and optical properties to the synthesis of new scaffolds for drug discovery.
References
- 1. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 2. (9,9'-Bi-9H-fluorene)-9,9'-diol | C26H18O2 | CID 364755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. CN113045389B - Synthesis method of 9, 9-bis (methoxymethyl) fluorene - Google Patents [patents.google.com]
- 5. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2016193212A1 - Process for the synthesis of 9,9-bis(methoxymethyl)fluorene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol. The synthesis is achieved through the reductive dimerization of fluorenone, a method commonly referred to as a pinacol coupling reaction. This particular protocol is based on the use of samarium metal in the presence of an activator, which facilitates the one-electron reduction of the fluorenone carbonyl groups, leading to the formation of a carbon-carbon bond and the desired vicinal diol. This method is noted for its effectiveness with aromatic ketones. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the final product.
Introduction
This compound is a valuable bifunctional molecule with a rigid, spiro-like core structure. This unique three-dimensional architecture makes it an important building block in supramolecular chemistry, materials science for the development of polymers with high thermal stability, and in the design of novel organic electronic materials. The synthesis of this diol is primarily achieved through the reductive coupling of two fluorenone molecules. One of the most effective methods for this transformation is the samarium-induced pinacol coupling reaction, which proceeds under mild conditions.
Experimental Protocol
The synthesis of this compound is based on the reductive dimerization of fluorenone. The following protocol is a representative procedure based on established samarium-mediated pinacol coupling reactions of aromatic ketones.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
Fluorenone
-
Samarium (Sm) powder
-
N-Bromosuccinimide (NBS) or Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Reaction Setup and Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet is dried in an oven and allowed to cool under an inert atmosphere.
-
Charging the Flask: To the flask are added fluorenone and samarium powder. The flask is then sealed and purged with the inert gas.
-
Solvent and Activator Addition: Anhydrous THF is added to the flask via syringe. Subsequently, a solution of the activator (N-Bromosuccinimide or Iodine) in anhydrous THF is added dropwise to the stirring suspension.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, the mixture is cooled in an ice bath and quenched by the slow addition of a proton source, such as methanol.
-
Workup: The resulting mixture is poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. If iodine was used as the activator, the organic layer is washed with a saturated aqueous sodium thiosulfate solution to remove any remaining iodine. The organic layer is then washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
The following table summarizes the key reagents and reaction parameters for the synthesis of this compound. Please note that the yield is representative of samarium-induced pinacol couplings of aromatic ketones and may vary.
| Reagent/Parameter | Molar Ratio/Value | Notes |
| Fluorenone | 1.0 eq | Starting material. |
| Samarium (Sm) | 2.0 - 3.0 eq | Reducing agent. |
| N-Bromosuccinimide (NBS) | 2.0 - 3.0 eq | Activator. Iodine (I₂) can also be used. |
| Solvent | Anhydrous THF | Reaction medium. |
| Proton Source | Methanol | Used to protonate the diolate intermediate. |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Yield | 70 - 90% | Representative yield for pinacol coupling of aromatic ketones. |
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
Application Notes and Protocols for [9,9'-Bi-9H-fluorene]-9,9'-diol Based Materials in Blue Light Emission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of [9,9'-Bi-9H-fluorene]-9,9'-diol (BFL-diol) based materials for blue light emission, particularly in the context of Organic Light-Emitting Diodes (OLEDs). The protocols detailed below are based on established methodologies for fluorene derivatives and serve as a guide for the development and evaluation of novel BFL-diol based materials.
Introduction to this compound Based Materials
This compound and its derivatives are a class of organic materials that have garnered significant interest for their applications in blue light-emitting devices. The rigid and planar structure of the fluorene core, combined with the functional diol groups, provides excellent thermal stability and solubility, making these materials suitable for use as emitters or hosts in the emissive layer of OLEDs. The inherent blue fluorescence of many fluorene derivatives makes them prime candidates for achieving the deep blue emission required for full-color displays and lighting applications.
The diol functionality of BFL-diol serves as a versatile handle for further chemical modifications, allowing for the tuning of the material's electronic and photophysical properties. By attaching various functional groups, researchers can modulate the emission wavelength, quantum efficiency, and charge transport characteristics to optimize device performance.
Synthesis and Purification Protocols
Synthesis of this compound Derivatives
A common and effective method for synthesizing BFL-diol derivatives is through the condensation reaction of 9-fluorenone with a phenol derivative. The following protocol is a representative example for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a structurally related and commercially important derivative.
Protocol 2.1.1: Synthesis of 9,9-bis(4-hydroxyphenyl)fluorene
Materials:
-
9-fluorenone
-
Phenol
-
Bifunctional ionic liquid (BFIL) catalyst (e.g., containing both –SO3H and –SH groups) or a traditional acid catalyst with a co-catalyst like 3-mercaptopropionic acid.
-
Organic solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone (1 molar equivalent) and phenol (6 molar equivalents). Phenol acts as both a reactant and a solvent.
-
Add the BFIL catalyst (0.15 molar equivalents).
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add toluene to the mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with toluene to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization.
Purification of this compound Derivatives
Purification is a critical step to ensure high-performance optoelectronic devices. Recrystallization and column chromatography are common techniques.
Protocol 2.2.1: Purification by Recrystallization
Materials:
-
Crude BFL-diol derivative
-
Acetonitrile
-
Aromatic hydrocarbon solvent (e.g., toluene)
-
Aliphatic alcohol (e.g., isopropanol)
Procedure:
-
Dissolve the crude product in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold acetonitrile.
-
For a second purification step, dissolve the crystals in a hot mixture of an aromatic hydrocarbon (e.g., toluene) and an aliphatic alcohol (e.g., isopropanol).
-
Repeat the cooling and filtration process to obtain the high-purity product.
Fabrication of Blue OLEDs
The following protocol outlines a general procedure for the fabrication of a multilayer blue OLED using a BFL-diol derivative as the emissive material.
Protocol 3.1: Fabrication of a Multilayer Blue OLED by Thermal Evaporation
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) material: BFL-diol derivative (as host or dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a 40 nm thick layer of the HTL material (TAPC) onto the ITO surface.
-
Co-evaporate the EML, consisting of a host material and the BFL-diol derivative as a dopant (e.g., 10 wt%). The typical thickness of the EML is 20 nm.
-
Deposit a 40 nm thick layer of the ETL material (TPBi).
-
Deposit a thin (1 nm) layer of the EIL material (LiF).
-
Deposit a 100 nm thick layer of the cathode material (Al).
-
-
Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.
Characterization of Materials and Devices
4.1. Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.
4.2. Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and light-output properties of the OLED.
-
Electroluminescence (EL) Spectrum: To determine the emission color and purity.
-
External Quantum Efficiency (EQE): To measure the efficiency of the device in converting electrons to photons.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: To precisely define the emission color.
Performance Data of Blue Emitting Fluorene-Based Materials
While specific performance data for OLEDs utilizing this compound as the primary emitter is not extensively reported in the public domain, the following tables summarize the performance of various blue-emitting OLEDs based on closely related fluorene derivatives. This data provides a benchmark for the expected performance of BFL-diol based materials.
Table 1: Performance of Blue OLEDs with Fluorene-Based Emitters
| Emitter/Host System | Max EQE (%) | CIE Coordinates (x, y) | Emission Peak (nm) | Luminance (cd/m²) |
| Oligofluorene[1] | - | (0.159, 0.062) | 424, 448 | - |
| DTF in DPEPO[2] | 5.0 | (0.155, 0.051) | 427 | - |
| IP-An-PPI[3] | 7.51 | (0.150, 0.118) | - | - |
| ICz-An-PPI[3] | 4.6 | (0.148, 0.078) | - | - |
| DSiTPI[4] | 7.4 | (0.16, 0.05) | 396 | 1266 |
| CSiTPI[4] | 7.1 | (0.16, 0.06) | 404 | 2445 |
Table 2: Photophysical Properties of Selected Blue Emitting Fluorene Derivatives
| Material | Absorption Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (PLQY) (%) |
| Oligofluorene Derivative[5] | ~400 | - | 38-75 |
| PPITPh[6] | - | 441 | 77.37 |
| PITPh[6] | - | 432 | 32.83 |
Visualizations
Caption: Synthetic workflow for BFL-diol derivatives.
Caption: Typical multilayer OLED device structure.
Caption: Energy levels and charge flow in an OLED.
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. mdpi.com [mdpi.com]
- 3. Constructing Highly Efficient Blue OLEDs with External Quantum Efficiencies up to 7.5 % Based on Anthracene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. Chemical Structures and Characteristics of Blue Emitters | Encyclopedia MDPI [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of [9,9'-Bi-9H-fluorene]-9,9'-diol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is primarily synthesized through the condensation of fluorenone precursors.[1]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Ineffective catalyst system. | - Utilize a bifunctional ionic liquid (BFIL) catalyst containing both sulfonic acid (–SO3H) and sulfhydryl (–SH) groups for improved conversion and selectivity.[2][3] - Traditional acid catalysts like sulfuric acid or hydrogen chloride can also be used.[1] |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. For BFIL-catalyzed reactions, temperatures around 110°C have been shown to achieve high conversion, though higher temperatures may decrease selectivity.[2] | |
| Incorrect molar ratio of reactants. | - An excess of the phenolic reactant is often necessary. A molar ratio of phenol to 9-fluorenone of 6:1 has been used effectively.[2] | |
| Formation of Significant Byproducts | Side reactions due to harsh reaction conditions. | - Lower the reaction temperature to minimize side product formation, even if it slightly reduces the conversion rate.[2] - Carefully select the catalyst; some catalysts may promote side reactions more than others. |
| Presence of impurities in starting materials. | - Ensure the purity of fluorenone and other reactants before starting the synthesis. | |
| Difficulty in Product Purification | Incomplete reaction leading to a mixture of starting material and product. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material.[4][5] |
| Product co-eluting with impurities during chromatography. | - Use silica gel column chromatography for purification.[6][7] - Experiment with different solvent systems to achieve better separation. | |
| Poor crystallization during recrystallization. | - Toluene is a suitable solvent for the recrystallization of related fluorene derivatives and may be effective for the target compound.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most well-documented method is the condensation of fluorenone precursors.[1] This reaction is often facilitated by a catalytic system to enhance the reaction rate and selectivity.
Q2: What type of catalysts are most effective for this synthesis?
A2: Bifunctional ionic liquids (BFILs) that contain both a sulfonic acid (–SO3H) and a sulfhydryl (–SH) group have demonstrated high catalytic performance, achieving nearly 100% conversion of 9-fluorenone with high selectivity for the desired product.[2][3] Traditional acid catalysts can also be employed.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting material (fluorenone).[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[5]
Q4: What are the typical byproducts in this synthesis?
A4: While specific byproducts for this compound are not detailed in the provided results, incomplete reactions can leave unreacted starting materials. In related syntheses of fluorene derivatives, incompletely substituted intermediates can also be present.
Q5: What is the recommended method for purifying the final product?
A5: The most common purification methods are silica gel column chromatography and recrystallization.[4][6][7] The choice of solvent for both techniques is crucial for obtaining a high-purity product.
Experimental Protocols
General Protocol for the Synthesis of this compound via Condensation
This protocol is a generalized procedure based on the synthesis of similar bisphenol fluorene compounds.[2]
Materials:
-
9-Fluorenone
-
Phenol
-
Bifunctional Ionic Liquid (BFIL) catalyst (e.g., [SO3HC3MBT][p-CH3C6H4SO3])
-
Toluene
-
Dichloromethane
-
Silica gel
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine 9-fluorenone (10 mmol), phenol (60 mmol), and the BFIL catalyst (1.5 mmol).
-
Heat the reaction mixture to 110°C with continuous stirring.
-
Monitor the reaction progress by TLC until the 9-fluorenone spot disappears. A typical reaction time is around 4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using dichloromethane.
-
Dry the organic layer over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Further purify the product by recrystallization from a suitable solvent like toluene.
Data Presentation
Table 1: Effect of Catalyst on 9-Fluorenone Conversion and Product Selectivity
| Catalyst | Conversion of 9-Fluorenone (%) | Selectivity for 9,9-bis(4-hydroxyphenyl) fluorene (%) | Reference |
| BFIL 6c ([SO3HC3MBT][p-CH3C6H4SO3]) | ~100 | 95.2 | [2][3] |
| Other BFILs | Variable | Variable | [2] |
Table 2: Optimization of Reaction Parameters for BFIL-Catalyzed Synthesis
| Parameter | Condition | Outcome | Reference |
| Catalyst Amount | 15 mol% of fluorenone | Optimal conversion and selectivity | [2] |
| Reaction Temperature | 110°C | 100% conversion of 9-fluorenone | [2] |
| Reaction Time | 4 hours | >99% conversion of 9-fluorenone | [2] |
| Molar Ratio (Phenol:9-Fluorenone) | 6:1 | Sufficient for reaction to proceed efficiently | [2] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 9, 9-Bis (methoxymethyl) fluorene: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 3,9′-Bi(9H-fluorene) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude [9,9'-Bi-9H-fluorene]-9,9'-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [9,9'-Bi-9H-fluorene]-9,9'-diol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem: The crude product has a strong phenolic odor.
-
Answer: A phenolic odor suggests the presence of residual phenol, a common reactant in the synthesis of related fluorene compounds.[1] To remove phenol, you can wash the crude product with a methanol-water mixture.[1] Dissolve the crude material in methanol, then add water to precipitate the purified product, leaving the more soluble phenol in the solvent.[1]
Problem: My purified product is yellow, but the literature reports it as a white solid.
-
Answer: A yellow tint often indicates the presence of unreacted 9-fluorenone, which is a yellow compound.[2] Other colored impurities may also be present.[3] Column chromatography is an effective method to separate 9-fluorenone from the desired diol.[2] Alternatively, treatment with activated charcoal during recrystallization can help remove colored impurities.[4][5]
Problem: I am getting a low yield after purification.
-
Answer: Low yields can result from several factors. During recrystallization, using an excessive amount of solvent will lead to product loss in the mother liquor.[1] Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Additionally, multiple purification steps, while increasing purity, will inherently reduce the overall yield. Optimizing each step for maximum recovery is crucial. The initial reaction conditions can also impact yield; for instance, the choice of catalyst can significantly affect the conversion of starting materials to the desired product.[6]
Problem: The product does not crystallize from the solution.
-
Answer: If crystallization does not occur upon cooling, the solution may be too dilute. Try boiling off some of the solvent to concentrate the solution.[1] If the solution is clear, inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can be effective.[1] If the product oils out instead of crystallizing, it may be due to the presence of impurities or the cooling rate being too fast. In such cases, redissolving the oil in a bit more hot solvent and allowing it to cool more slowly may promote proper crystal formation.[1]
Problem: The purity of my product does not improve significantly after recrystallization.
-
Answer: If a single recrystallization step is insufficient, a multi-step purification approach may be necessary. A common and effective method involves a first purification with acetonitrile, followed by a second purification using a solvent system such as a mixture of an aromatic hydrocarbon (e.g., toluene) and an aliphatic alcohol (e.g., isopropanol).[7] Alternatively, column chromatography can be employed to separate stubborn impurities.[8] The choice of a different recrystallization solvent can also be beneficial, as impurity solubility can vary significantly between solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
-
A1: The most common impurities are typically unreacted starting materials, such as 9-fluorenone, and side products from the synthesis.[9] Phenol can also be a significant impurity in related preparations.[1] Isomeric bifluorene compounds, formed as byproducts, can also be present.[8]
Q2: Which solvents are recommended for the recrystallization of this compound?
-
A2: While a specific solvent for this compound is not definitively stated in the provided results, related compounds have been successfully recrystallized from dichloromethane and toluene.[8][10] For a similar compound, a two-step purification using acetonitrile followed by a toluene/isopropanol mixture has been reported to yield a high-purity product.[7]
Q3: How can I monitor the purity of my this compound during the purification process?
-
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of purification, especially during column chromatography.[2] High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[11] For the final product, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are excellent for confirming purity and structure. A sharp melting point close to the literature value is a good indicator of high purity.
Q4: What is a typical melting point for pure this compound?
-
A4: The reported melting point for this compound is 190 °C.[12]
Q5: Is column chromatography a suitable method for purifying this compound?
-
A5: Yes, column chromatography using silica gel has been successfully used to purify related bifluorene compounds and is a viable method for separating isomers and removing impurities like 9-fluorenone.[2][8]
Experimental Protocols
Protocol 1: Two-Step Recrystallization for High Purity
This protocol is adapted from a method used for a similar fluorene-based diol and is designed to achieve high purity.[7]
-
First Purification (Acetonitrile):
-
Disperse the crude this compound in acetonitrile at room temperature.
-
Heat the mixture to reflux with stirring until a clear solution is obtained.
-
Cool the solution to 0°C and maintain this temperature for at least 2 hours to allow for complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
-
-
Second Purification (Toluene:Isopropanol):
-
Disperse the crystals from the first step in a 9:1 (v/v) mixture of toluene and isopropanol.[7]
-
Heat the mixture to reflux with stirring to obtain a clear solution.
-
Cool the solution to 0°C and keep it at this temperature for at least 2 hours.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold toluene:isopropanol mixture.
-
Dry the final product under vacuum.
-
Protocol 2: Column Chromatography for Removal of 9-Fluorenone
This protocol is a general method for separating fluorene derivatives based on polarity.[2]
-
Column Preparation:
-
Pack a glass chromatography column with silica gel using a suitable non-polar solvent like hexane as the slurry solvent.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or acetone). A common starting gradient could be from 100% hexane to a 70:30 mixture of hexane and acetone.[2]
-
The less polar impurities will elute first. The yellow band of 9-fluorenone should be clearly visible and can be collected as a separate fraction.[2] The more polar this compound will elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified solid.
-
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Purpose | Reference |
| Washing/Precipitation | Methanol-Water | Removal of polar impurities like phenol | [1] |
| Recrystallization (Step 1) | Acetonitrile | General purification | [7] |
| Recrystallization (Step 2) | Toluene:Isopropanol (9:1 v/v) | High purity final product | [7] |
| Recrystallization | Dichloromethane | General purification of bifluorenes | [8] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate or Hexane/Acetone | Separation based on polarity | [2] |
Visualizations
Experimental Workflow
Caption: General purification workflow for crude this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. odinity.com [odinity.com]
- 3. biotage.com [biotage.com]
- 4. brainly.com [brainly.com]
- 5. Solved What can be done to remove a soluble colored | Chegg.com [chegg.com]
- 6. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. quora.com [quora.com]
- 9. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol
Welcome to the technical support center for the synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and well-documented method for synthesizing this compound is through the pinacol coupling reaction of a fluorenone precursor.[1] This reaction involves the reductive coupling of two fluorenone molecules to form the vicinal diol.
Q2: What are the most common side reactions I should be aware of?
A2: During the pinacol coupling of fluorenone, several side reactions can occur, leading to impurities in your final product. These include:
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Incomplete Reaction: Leaving unreacted fluorenone in the product mixture.
-
Over-reduction: The fluorenone can be reduced to 9-hydroxyfluorene (fluorenol) or even further to fluorene.
-
Deoxygenation: Formation of the alkene 9,9'-bifluorenylidene through a McMurry-type reaction pathway.[2]
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Isomer Formation: In some cases, the formation of constitutional isomers, such as 3,9'-Bi(9H-fluorene), has been observed, though this is less common under typical pinacol coupling conditions.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). You can spot the reaction mixture alongside standards of fluorenone (starting material) and, if available, the desired this compound product. A successful reaction will show the disappearance of the fluorenone spot and the appearance of a new spot corresponding to the product.
Q4: What are the key parameters to control to minimize side reactions?
A4: To minimize side reactions, it is crucial to control the following parameters:
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Choice of Reducing Agent: Milder reducing agents are less likely to cause over-reduction.
-
Reaction Temperature: Lower temperatures generally favor the desired pinacol coupling over deoxygenation and over-reduction.
-
Reaction Time: Prolonged reaction times can lead to the formation of over-reduced byproducts.
-
Stoichiometry of Reagents: The molar ratio of the reducing agent to fluorenone should be carefully controlled.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction of fluorenone. | - Ensure the reducing agent is active and added in the correct stoichiometric amount.- Increase the reaction time, monitoring closely by TLC to avoid over-reduction.- Consider using a more reactive metal for the pinacol coupling. |
| Formation of significant amounts of side products. | - Optimize the reaction conditions (temperature, solvent, reducing agent) to favor the pinacol coupling.- Refer to the specific troubleshooting points below for each side product. | |
| Presence of unreacted fluorenone in the final product | Insufficient amount or activity of the reducing agent. | - Use a fresh batch of the reducing agent.- Increase the molar equivalents of the reducing agent.- Ensure the reaction goes to completion by monitoring with TLC. |
| Product is contaminated with 9-hydroxyfluorene (fluorenol) | The reducing agent is too strong, or the reaction conditions are too harsh. | - Switch to a milder reducing agent (e.g., a zinc-copper couple instead of a more reactive metal).- Lower the reaction temperature.- Reduce the reaction time. |
| Significant amount of 9,9'-bifluorenylidene (alkene) is formed | Reaction conditions favor the McMurry deoxygenation pathway. | - Use a reducing agent less prone to inducing deoxygenation (e.g., magnesium).[2]- Strictly control the reaction temperature, as higher temperatures can promote alkene formation. |
| Product is contaminated with fluorene | Excessive reduction of the fluorenone starting material. | - Use a less powerful reducing agent.- Carefully control the stoichiometry of the reducing agent to avoid excess.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Experimental Protocols
Synthesis of this compound via Magnesium-Promoted Pinacol Coupling
This protocol is a general guideline for the pinacol coupling of fluorenone using magnesium as the reducing agent.
Materials:
-
Fluorenone
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Methanol
-
Dichloromethane
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface. You should observe the disappearance of the iodine color.
-
Add anhydrous toluene to the flask, followed by the fluorenone.
-
Stir the mixture at room temperature. The reaction is typically monitored by TLC for the disappearance of fluorenone.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or toluene/hexane) to yield this compound as a white solid.
Visualizations
Reaction Scheme: Synthesis and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impure product mixtures.
References
Overcoming solubility issues of [9,9'-Bi-9H-fluorene]-9,9'-diol in polymerization
Welcome to the technical support center for [9,9'-Bi-9H-fluorene]-9,9'-diol (BFF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of BFF in polymerization processes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the dissolution and polymerization of this compound.
Issue 1: this compound Does Not Dissolve or Dissolves Very Slowly.
-
Question: I am having difficulty dissolving this compound in my chosen polymerization solvent. What could be the cause and how can I resolve it?
-
Answer: The limited solubility of this compound can be attributed to its rigid, planar structure, which promotes strong intermolecular π-π stacking, and the presence of two hydroxyl groups that lead to significant hydrogen bonding. To overcome this, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate high-polarity, aprotic solvent. Recommended solvents include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Dimethyl sulfoxide (DMSO).
-
Heating: Gently heat the mixture while stirring. The optimal temperature will depend on the solvent, but a range of 50-80°C is a good starting point. Avoid excessive temperatures to prevent potential degradation of the monomer or solvent.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break up aggregates and increase the interaction between the solvent and the monomer.
-
Monomer Purity: Impurities in the this compound can significantly impact its solubility. Ensure you are using a high-purity grade of the monomer. Recrystallization of the monomer may be necessary.
-
Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can interfere with the dissolution process and the subsequent polymerization reaction.
-
Issue 2: this compound Precipitates Out of Solution.
-
Question: The this compound initially dissolved, but it precipitated out of solution after cooling or upon the addition of other reagents. How can I prevent this?
-
Answer: Precipitation is a common issue, often triggered by changes in temperature or the composition of the reaction mixture. Here are some strategies to maintain a homogeneous solution:
-
Maintain Temperature: If the monomer dissolved upon heating, maintain the temperature of the solution throughout the subsequent steps of your experiment, where feasible.
-
Co-solvent System: The addition of a small amount of a co-solvent can sometimes improve solubility and prevent precipitation. The choice of co-solvent will be system-dependent and may require some experimentation.
-
Order of Addition: Carefully consider the order in which you add your reagents. In some cases, adding the this compound to a pre-heated solvent or a mixture of the solvent and other soluble components can prevent precipitation.
-
Phase Transfer Catalysis: For certain polymerization systems, particularly interfacial polycondensation, a phase transfer catalyst (PTC) can be employed. The PTC facilitates the transfer of the deprotonated diol from an aqueous phase to an organic phase, which can circumvent solubility issues in the organic solvent.
-
Issue 3: Gel Formation is Observed During Dissolution or Polymerization.
-
Question: My solution containing this compound has formed a gel, which is hindering the polymerization process. What causes this and what can be done?
-
Answer: Gel formation is often a result of extensive hydrogen bonding and/or π-π stacking leading to the formation of a three-dimensional network. To address this:
-
Lower Concentration: Working at a lower monomer concentration can reduce the likelihood of gelation.
-
Higher Temperature: Increasing the reaction temperature can disrupt the intermolecular forces responsible for gel formation.
-
Vigorous Stirring: Ensure efficient and continuous stirring to prevent localized areas of high concentration that can initiate gelation.
-
Solvent Choice: The choice of solvent can influence gelation. Experiment with the recommended solvents (NMP, DMAc, DMSO) to find the one that is least prone to gel formation for your specific reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound for polymerization?
A1: High-polarity, aprotic solvents are generally the most effective for dissolving this compound. The recommended solvents are:
-
N-Methyl-2-pyrrolidone (NMP)
-
N,N-Dimethylacetamide (DMAc)
-
Dimethyl sulfoxide (DMSO)
The solubility in less polar solvents such as chloroform and tetrahydrofuran (THF) is expected to be significantly lower.
Q2: Is it necessary to use high-purity this compound and solvents?
A2: Yes, the purity of both the monomer and the solvent is critical. Impurities in the this compound can act as nucleation sites, promoting precipitation and hindering dissolution. Water in the solvent can compete for hydrogen bonding and can also interfere with many polymerization reactions. Using high-purity, anhydrous materials is strongly recommended for consistent and successful results.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, in some cases, a co-solvent system can improve solubility. The selection of a suitable co-solvent is dependent on the primary solvent and the specific reaction conditions. It is an empirical process that may require some screening experiments.
Q4: How does temperature affect the solubility of this compound?
A4: The solubility of this compound in the recommended polar aprotic solvents generally increases with temperature. Heating the mixture is a common and effective strategy to achieve complete dissolution. However, it is important to be aware of the thermal stability of the monomer and other components in your reaction mixture to avoid degradation.
Data Presentation
| Solvent | Type | Expected Solubility of BFF | Notes |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | Often requires heating to fully dissolve. |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | Good to Excellent | Similar to NMP, heating is recommended. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | Good solvent, but may need to be rigorously dried. |
| Chloroform | Nonpolar | Poor to Moderate | Generally not recommended as a primary solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Poor to Moderate | May be suitable for some derivatives but likely poor for BFF. |
| Water | Polar Protic | Insoluble | BFF is not soluble in water. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for Polycondensation
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired amount of high-purity this compound.
-
Solvent Addition: Under a positive pressure of nitrogen, add the required volume of anhydrous NMP (or DMAc/DMSO) to achieve the target concentration.
-
Heating and Stirring: Begin stirring the mixture and gently heat the flask using an oil bath to 60-80°C.
-
Dissolution: Continue heating and stirring until all the this compound has completely dissolved, resulting in a clear solution. This may take from 30 minutes to several hours depending on the concentration and scale.
-
Cooling (if necessary): If the subsequent reaction step is to be carried out at a lower temperature, cool the solution slowly while maintaining vigorous stirring to prevent precipitation.
-
Reagent Addition: Once the solution is stable at the desired temperature, the other monomers and catalysts can be added according to the specific polymerization protocol.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for BFF solubility issues.
Preventing degradation of fluorene-based polymers during processing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of fluorene-based polymers during experimental processing.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the processing of fluorene-based polymers.
| Problem | Potential Cause | Recommended Solution |
| Yellowing or Green Emission in Photoluminescence/Electroluminescence | Formation of ketone defects (fluorenone) due to thermal or photo-oxidation.[1][2][3] | • Process polymers in an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[4]• Use antioxidants or UV stabilizers.[5][6][7]• Optimize annealing temperature and time; avoid excessive thermal stress.[8][9]• For photo-sensitive materials, minimize exposure to UV light during processing and storage.[10] |
| Poor Film Morphology | Suboptimal processing parameters or solvent choice. | • Adjust spin-coating speed or solution concentration to achieve desired film thickness and uniformity.• Experiment with different solvents to improve polymer solubility and film-forming properties.• Control the substrate temperature during deposition. |
| Inconsistent Spectroscopic Results | Polymer aggregation or degradation during measurement. | • Ensure complete dissolution of the polymer before spectroscopic analysis.• Use fresh solutions for measurements to avoid aggregation over time.[11] |
| Brittleness or Poor Mechanical Properties | Chain scission or cross-linking due to degradation.[12] | • Lower the processing temperature to reduce thermal degradation.[4]• Incorporate flexible comonomers or plasticizers to improve mechanical properties. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the undesirable green/yellow emission in my fluorene-based polymer?
A1: The most common cause is the formation of fluorenone, a ketone defect, at the C-9 position of the fluorene monomer unit.[2][13] This defect acts as a low-energy trap for excitons, leading to a red-shift in the emission spectrum.[3] This degradation is often initiated by thermal stress, exposure to oxygen (oxidation), or photo-irradiation.[1][10][14]
Q2: How can I prevent the formation of these ketone defects?
A2: Several strategies can be employed:
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Chemical Modification: Synthesizing polymers with bulky substituents (e.g., spiro-functionalization or aryl groups) at the C-9 position can sterically hinder oxidation.[3][8]
-
Inert Atmosphere Processing: Conducting all processing steps, especially those involving heat (e.g., annealing), in an inert atmosphere like a nitrogen-filled glovebox significantly reduces oxidation.[4]
-
Additives: Incorporating antioxidants or UV stabilizers into your polymer solution can help mitigate degradation.[5][7]
-
Control of Processing Parameters: Carefully controlling the temperature and duration of thermal treatments is crucial to prevent thermal degradation.[8][9]
Q3: Can the choice of solvent affect the stability of my fluorene-based polymer?
A3: Yes, the solvent can influence polymer aggregation and the formation of specific morphological phases, such as the β-phase, which can exhibit improved stability against thermal degradation.[1] The choice of solvent and processing conditions can be used to control the proportion of the β-phase in the resulting thin film.[15]
Q4: What are the best analytical techniques to detect and quantify degradation?
A4: A combination of spectroscopic techniques is typically used:
-
Photoluminescence (PL) and UV-Vis Spectroscopy: The appearance of a low-energy emission peak (around 530 nm) in the PL spectrum is a clear indicator of fluorenone formation.[1] Changes in the UV-Vis absorption spectrum can also indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The emergence of a characteristic carbonyl (C=O) stretching peak (around 1715-1721 cm⁻¹) in the FTIR spectrum confirms the presence of ketone groups.[1]
-
Scanning Electron Microscopy (SEM): Can be used to observe changes in the surface morphology of the polymer film before and after degradation tests.[1]
Q5: Are there any "self-healing" or more stable fluorene-based polymers available?
A5: Research has focused on developing more robust fluorene-based polymers. Copolymerization of fluorene with other monomers that enhance stability is a common approach. For instance, incorporating electron-transporting units can improve device efficiency and stability.[16] Additionally, designing polymers that favor the formation of the more ordered and stable β-phase conformation can suppress degradation.[1][15]
Data Summary
The following table summarizes key quantitative data related to the thermal degradation of poly(9,9-dioctylfluorene) (PFO) films.
| Parameter | Condition | Observation | Reference |
| FTIR Peak | Thermal Oxidation | Appearance of a peak around 1715 cm⁻¹ (C=O stretch), indicating fluorenone formation. | [1] |
| Photoluminescence Peak | After annealing at 150°C in air | A new, prominent emission peak appears around 520-530 nm. | [8] |
| XRD Analysis | Before and after thermal degradation | Changes in diffraction peaks indicate alterations in the crystalline structure of the polymer film. For aggregated films, a more apparent diffraction at ~7° emerges. | [1] |
Experimental Protocols
Protocol 1: Thermal Annealing of Fluorene-Based Polymer Films under Inert Atmosphere
Objective: To thermally process a fluorene-based polymer thin film while minimizing oxidative degradation.
Materials:
-
Fluorene-based polymer solution in a suitable solvent (e.g., chloroform, toluene).
-
Substrate (e.g., quartz, silicon wafer).
-
Nitrogen-filled glovebox with an integrated hotplate.
-
Spin-coater.
Procedure:
-
Clean the substrate thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Transfer the cleaned substrate and the polymer solution into the nitrogen-filled glovebox.
-
Deposit a thin film of the polymer onto the substrate using a spin-coater inside the glovebox.
-
Place the coated substrate on the hotplate within the glovebox.
-
Set the desired annealing temperature and time based on the polymer's properties and the experimental requirements. A typical starting point is 150°C for 1 hour.[9]
-
After annealing, allow the film to cool down to room temperature inside the glovebox before removal for characterization.
Protocol 2: Characterization of Polymer Degradation using FTIR Spectroscopy
Objective: To detect the formation of ketone defects in a fluorene-based polymer film after processing.
Materials:
-
Polymer film on an IR-transparent substrate (e.g., NaCl, KBr, or silicon wafer).
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Carefully place the polymer film in direct contact with the ATR crystal.
-
Acquire the FTIR spectrum of the polymer film over a wavenumber range of 4000-600 cm⁻¹.[1]
-
Analyze the spectrum for the appearance of a carbonyl (C=O) stretching peak, typically around 1715 cm⁻¹, which is indicative of fluorenone formation.[1]
-
Compare the spectra of processed (e.g., annealed in air) and unprocessed (pristine) films to identify changes.
Visualizations
Degradation Pathway of Fluorene-Based Polymers
Caption: Thermal-oxidative degradation pathway of polyfluorene.
Experimental Workflow for Degradation Analysis
Caption: Workflow for analyzing polymer degradation.
Troubleshooting Logic for Green Emission
Caption: Troubleshooting logic for green emission.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyfluorenes and Related Polymers (Chapter 6) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 4. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 5. pqri.org [pqri.org]
- 6. testextextile.com [testextextile.com]
- 7. specialchem.com [specialchem.com]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Synthesis and characterization of polyfluorene-based photoelectric materials: the effect of coil segment on the spectral stability - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01616E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Characterization of byproducts in [9,9'-Bi-9H-fluorene]-9,9'-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [9,9'-Bi-9H-fluorene]-9,9'-diol. The information addresses common issues encountered during the reductive coupling of fluorenone, focusing on the characterization and minimization of byproducts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on issues related to yield and purity.
| Problem | Potential Cause(s) | Recommended Solution(s) | Characterization Notes |
| Low to No Yield of Desired Product | Inactive reducing agent. Insufficient reaction time. Inappropriate solvent. | Use freshly activated reducing agent (e.g., zinc dust). Monitor the reaction by TLC to determine completion. Ensure the use of an appropriate solvent system, such as a mixture of THF and water, to facilitate the reaction. | The starting material, fluorenone, will be the predominant species observed in TLC and other analytical techniques. |
| High Yield of 9-Fluorenol Byproduct | Over-reduction of the fluorenone starting material. Reaction conditions are too harsh (e.g., overly reactive reducing agent, high temperature). | Use a milder reducing agent or a combination of reagents known to favor pinacol coupling (e.g., Zn-Cu couple). Carefully control the reaction temperature. Reduce the amount of proton source in the reaction mixture until the coupling is complete. | 9-Fluorenol can be identified by its distinct TLC spot and characteristic peaks in ¹H NMR (a singlet for the hydroxyl proton and a singlet for the C9-H proton) and IR (a prominent O-H stretch). |
| Formation of Other Byproducts (e.g., Isomers) | Side reactions involving the fluorene backbone, potentially catalyzed by strongly acidic or basic conditions. | Maintain a neutral or near-neutral pH during the reaction and workup. Use reaction conditions that are specific for carbonyl group reduction. | Characterization of unexpected byproducts may require more advanced analytical techniques such as 2D NMR and mass spectrometry. The unintentional formation of 3,9′-Bi(9H-fluorene) has been reported in related syntheses. |
| Difficult Purification of the Final Product | Co-crystallization of the desired diol with the 9-fluorenol byproduct. Similar polarity of the product and byproducts. | Recrystallization from a suitable solvent system can be effective. Column chromatography may be necessary to separate compounds with similar polarities. | Monitor the purity of fractions or recrystallized material by TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most prevalent byproduct is 9-fluorenol, which results from the complete reduction of the ketone functionality of the fluorenone starting material.
Q2: How can I minimize the formation of 9-fluorenol?
A2: To minimize the formation of 9-fluorenol, it is crucial to control the reductive strength of the reaction conditions. This can be achieved by:
-
Using a less reactive metal or a metal couple (e.g., zinc-copper).
-
Carefully controlling the temperature and reaction time.
-
Limiting the amount of proton source available during the initial stages of the reaction.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of the fluorenone spot and the appearance of the product and byproduct spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying byproducts.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the hydroxyl group in both the product and the 9-fluorenol byproduct, and the carbonyl group in the starting material.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the product and byproduct distribution.
Q4: Are there any known isomeric byproducts?
A4: While less common in this specific synthesis, the formation of isomers such as 3,9′-Bi(9H-fluorene) has been observed in other reactions involving fluorene derivatives, particularly under conditions that could promote rearrangement or alternative coupling pathways.
Data Presentation
Table 1: Influence of Catalyst on the Conversion and Selectivity in a Related Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene[2]
| Catalyst | Conversion of 9-fluorenone (%) | Selectivity of Main Product (%) |
| BFIL 1 | 100 | 91.5 |
| BFIL 2 | 100 | 92.0 |
| BFIL 3 | 100 | 95.2 |
| BFIL 4 | 98.6 | 89.8 |
| BFIL 5 | 80.6 | 90.7 |
BFIL refers to various bifunctional ionic liquids used as catalysts.
Table 2: Spectroscopic Data for the Characterization of this compound and the 9-Fluorenol Byproduct
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) |
| This compound | Aromatic protons, Hydroxyl protons | Aromatic carbons, Quaternary carbon at C9 | O-H stretch, Aromatic C-H stretch, C-O stretch |
| 9-Fluorenol | Aromatic protons (7.2-8.0 ppm), -CH proton (5.5 ppm), -OH proton (4.7 ppm) | Aromatic carbons, -CHOH carbon | O-H stretch (broad), Aromatic C-H stretch, C-O stretch |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Coupling
This protocol is a representative method for the synthesis of this compound.
Materials:
-
9-Fluorenone
-
Zinc dust (activated)
-
Copper(II) sulfate pentahydrate
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Activation of Zinc: In a flask, suspend zinc dust in a solution of copper(II) sulfate in water. Stir for a short period until the blue color of the solution fades, indicating the deposition of copper on the zinc. Decant the water and wash the activated zinc (Zn-Cu couple) with THF.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated Zn-Cu couple and a solution of 9-fluorenone in THF.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully add dilute HCl to dissolve the remaining zinc.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Reaction pathways in the reductive coupling of fluorenone.
Technical Support Center: Thermal Degradation of Polymers Containing [9,9'-Bi-9H-fluorene]-9,9'-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing [9,9'-Bi-9H-fluorene]-9,9'-diol, also known as bisphenol fluorene (BHPF). This guide focuses on understanding and addressing issues related to the thermal degradation of these high-performance polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation mechanism for polycarbonates containing this compound?
A1: The thermal degradation of polycarbonates containing this compound primarily proceeds through the scission of the carbonate linkages.[1][2] While the bulky, rigid fluorene group significantly enhances the polymer's overall thermal stability compared to conventional polycarbonates like those based on bisphenol A (BPA), the carbonate bond remains the most susceptible point for thermal cleavage.[1] The degradation can be broadly categorized into two main pathways: hydrolysis/alcoholysis and chain scission of the carbonate linkages.[2]
Q2: What are the expected decomposition products when analyzing these polymers via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)?
A2: While specific Py-GC/MS data for polycarbonates based solely on this compound is not extensively reported in publicly available literature, based on the degradation of similar polycarbonates, the expected primary products from pyrolysis would include carbon dioxide (CO2), bisphenol fluorene, and various phenolic compounds derived from the fluorene monomer.[1] At higher temperatures, further fragmentation of the fluorene structure itself may occur.
Q3: How does the thermal stability of polycarbonates with this compound compare to standard bisphenol A polycarbonate (BPA-PC)?
A3: Polycarbonates incorporating the this compound moiety exhibit significantly enhanced thermal stability compared to BPA-PC. The introduction of the rigid and bulky fluorene "cardo" group restricts the rotational motion of the polymer chains, leading to a higher glass transition temperature (Tg) and initial decomposition temperature (Td). For instance, copolymers of bisphenol A and bisphenol fluorene show a notable increase in both Tg and the 5% weight loss temperature (Td-5%) with increasing bisphenol fluorene content.
Troubleshooting Guides for Thermal Analysis
This section addresses common issues encountered during the thermal analysis of polymers containing this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
| Symptom/Issue | Possible Causes | Recommended Actions |
| Apparent weight gain at the beginning of the TGA curve. | This is often a measurement artifact known as the buoyancy effect . As the furnace heats up, the density of the purge gas decreases, which can exert a lifting force on the sample pan, causing an apparent increase in mass. | Perform a blank run with an empty crucible under the same experimental conditions. Subtracting the blank curve from the sample curve will correct for this effect. |
| Inconsistent or non-reproducible decomposition temperatures (Td). | 1. Heating Rate: The observed decomposition temperature is highly dependent on the heating rate. Faster heating rates will result in a shift of the TGA curve to higher temperatures. 2. Sample Mass and Form: Variations in sample mass and packing can affect heat transfer within the sample, leading to inconsistent results. 3. Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which occurs at lower temperatures than thermal degradation in an inert atmosphere. | 1. Standardize the heating rate. A rate of 10 °C/min is common for routine analysis. For kinetic studies, multiple heating rates should be used and analyzed with appropriate models. 2. Use a consistent sample mass (typically 5-10 mg) and ensure a similar sample form (e.g., powder, film) for all experiments. 3. Ensure a consistent and high-purity inert gas flow (e.g., nitrogen, argon) to prevent oxidative side reactions. |
| Overlapping or poorly resolved degradation steps. | For copolymers or blends, the degradation of different components may overlap. The high thermal stability of these polymers can sometimes lead to very rapid decomposition over a narrow temperature range, making it difficult to resolve distinct steps. | Use a slower heating rate (e.g., 2-5 °C/min) to improve the resolution of thermal events. Additionally, analyzing the derivative of the TGA curve (DTG curve) can help to identify the temperatures of maximum decomposition rates for different steps. |
Differential Scanning Calorimetry (DSC)
| Symptom/Issue | Possible Causes | Recommended Actions |
| Difficulty in detecting the glass transition (Tg). | The glass transition in these high-Tg polymers can be a subtle event. For highly crystalline or oriented samples, the amorphous fraction that contributes to the Tg may be small, resulting in a very weak signal. | 1. Increase the heating rate. A faster heating rate (e.g., 20 °C/min) can enhance the change in heat capacity at the Tg, making it more pronounced. 2. Use Modulated DSC (MDSC). This technique can separate the reversing heat flow signal (associated with the glass transition) from non-reversing signals (like enthalpy relaxation), improving the sensitivity for Tg detection. 3. Thermal History: The thermal history of the sample can affect the appearance of the Tg. A second heating run after a controlled cooling cycle can often provide a more defined and reproducible Tg. |
| Presence of an endothermic peak at the glass transition. | This is often due to enthalpy relaxation or physical aging . It occurs when an amorphous polymer is held at a temperature below its Tg for an extended period. During the DSC scan, the energy that was relaxed is recovered, appearing as an endothermic peak superimposed on the Tg step. | To obtain the true Tg, you can either perform a second heating scan after erasing the thermal history or use Modulated DSC to separate the reversing (Tg) and non-reversing (enthalpy relaxation) signals. |
| Baseline is not flat before and after a transition. | This can be caused by a difference in the heat capacity of the sample and the reference, or by instrumental drift. | Perform a baseline run with empty crucibles and subtract it from the sample run. Ensure the sample and reference pans are of similar mass and are placed centrally in the DSC cell. |
Quantitative Data
The following tables summarize typical thermal properties for polycarbonates containing this compound (BHPF), often as copolymers with bisphenol A (BPA).
Table 1: Glass Transition (Tg) and Decomposition (Td-5%) Temperatures of BPA/BHPF Copolymers
| Polymer ID | Molar Ratio of BHPF in Feed (%) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td-5%) (°C) |
| PAFC-1 | 1 | 203 | 425 |
| PAFC-2 | 2 | 207 | 425 |
| PAFC-3 | 3 | 210 | 425 |
| PAFC-4 | 4 | 213 | 425 |
| PAFC-5 | 5 | 215 | 425 |
Data sourced from a study on copolycarbonates of bisphenol-A and bisphenol fluorene.
Experimental Protocols
Standard Thermogravimetric Analysis (TGA) Protocol
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Prepare a 5-10 mg sample of the polymer. Ensure the sample is representative of the bulk material.
-
Crucible Selection: Use an inert crucible, such as alumina or platinum.
-
Experimental Setup:
-
Place the sample in the crucible and load it into the TGA instrument.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Equilibrate the sample at a starting temperature of 30-50 °C.
-
-
Heating Program: Heat the sample from the starting temperature to a final temperature of approximately 800 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Td) and the temperature of 5% weight loss (Td-5%). The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol
-
Sample Preparation: Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature. For initial analysis, a temperature around the main decomposition event observed in TGA (e.g., 500-600 °C) is a good starting point.
-
The pyrolysis is typically performed rapidly (flash pyrolysis) to minimize secondary reactions.
-
-
GC Separation:
-
The pyrolysis products are swept into the GC column by a carrier gas (e.g., helium).
-
Use a suitable capillary column for separating compounds of varying polarity and boiling points (e.g., a DB-5ms or equivalent).
-
Program the GC oven temperature to separate the pyrolysis products effectively. A typical program might start at 40-50 °C and ramp up to 280-300 °C.
-
-
MS Detection:
-
The separated compounds are introduced into the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).
-
-
Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).
Visualizations
Caption: Proposed primary thermal degradation pathways for polycarbonates containing the fluorene moiety.
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
References
Photodegradation of fluorene-based materials and stabilization techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorene-based materials. The information provided addresses common issues encountered during experiments related to photodegradation and stabilization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of photodegradation in fluorene-based materials?
A1: The primary cause of photodegradation in fluorene-based materials is photooxidation at the C-9 position of the fluorene monomer unit.[1] This process is initiated by the absorption of UV light in the presence of oxygen, leading to the formation of fluorenone defects along the polymer backbone.[1][2][3] Alkyl substituents at the C-9 position are particularly susceptible to this oxidation, making polymers with such side chains less photostable than those with aromatic substituents.[4]
Q2: What is the "green emission" often observed in degraded blue-emitting polyfluorenes?
A2: The undesirable broad green emission that often appears in blue-emitting polyfluorenes is a direct consequence of the formation of fluorenone defects.[1][5] These fluorenone sites act as low-energy traps for excitons. The subsequent radiative decay from these trapped excitons results in a lower-energy emission, which falls in the green region of the visible spectrum, thus contaminating the desired blue emission.[3][5]
Q3: How can I improve the photostability of my fluorene-based materials?
A3: Several strategies can be employed to enhance the photostability of fluorene-based materials:
-
Chemical Structure Modification: Incorporating aromatic substituents at the C-9 position of the fluorene unit, instead of alkyl chains, has been shown to significantly improve photostability.[4] Spiro-functionalization at the C-9 position is another effective strategy to enhance spectral and thermal stability.[6]
-
Use of Stabilizers: The addition of Hindered Amine Light Stabilizers (HALS) and antioxidants can effectively mitigate photodegradation. HALS act by scavenging free radicals, while antioxidants inhibit oxidative degradation pathways.[2][7] A synergistic effect is often observed when HALS and antioxidants are used in combination.[2][7]
-
Inert Atmosphere: Conducting experiments and device operation under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce photooxidation by minimizing the presence of oxygen.
Q4: What are Hindered Amine Light Stabilizers (HALS) and how do they work?
A4: Hindered Amine Light Stabilizers (HALS) are a class of additives that protect polymers from photodegradation. Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they function by scavenging free radicals that are formed during the photooxidation process.[7] This is a cyclic process where the HALS are regenerated, allowing them to provide long-term protection.[7]
Q5: What is the role of antioxidants in stabilizing fluorene-based materials?
A5: Antioxidants, particularly primary antioxidants like hindered phenols (e.g., Irganox series), prevent the oxidative degradation of polymers.[8][9] They work by donating a hydrogen atom to peroxy radicals, thus terminating the radical chain reactions that lead to the formation of fluorenone defects.[8] They are often used in conjunction with HALS to provide comprehensive stabilization against both photo- and thermo-oxidative degradation.[2][7]
Troubleshooting Guides
Experimental Setup & Sample Preparation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent film thickness after spin coating. | 1. Inconsistent spin speed or acceleration.2. Viscosity of the polymer solution is not uniform.3. Incomplete removal of solvent. | 1. Ensure the spin coater is properly calibrated and the parameters are consistent for all samples.2. Thoroughly dissolve the polymer and ensure the solution is homogeneous before dispensing. Filtering the solution (e.g., with a 0.2 µm filter) can help.[10]3. Increase the spin time or use a post-spin bake to ensure complete solvent evaporation.[10][11] |
| Film delamination or poor adhesion to the substrate. | 1. Improper substrate cleaning.2. Surface energy mismatch between the substrate and the polymer solution. | 1. Implement a rigorous substrate cleaning procedure (e.g., sonication in solvents like acetone and isopropanol, followed by UV-ozone treatment or piranha etch).[11]2. Consider surface treatments for the substrate, such as plasma treatment or the application of an adhesion promoter. |
| Visible aggregates or particles in the film. | 1. Incomplete dissolution of the polymer.2. Contamination from the environment or solvents. | 1. Ensure the polymer is fully dissolved, which may require longer stirring times or gentle heating.2. Work in a clean environment (e.g., a glovebox or a cleanroom).[11] Use high-purity solvents and filter the polymer solution before spin coating.[11] |
Spectroscopic Analysis (UV-Vis & Fluorescence)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Appearance of a new absorption band or a shoulder in the UV-Vis spectrum after UV exposure. | Formation of fluorenone defects due to photodegradation. | This is an expected outcome of photodegradation. The new feature typically appears at longer wavelengths (lower energy) and can be used to quantify the extent of degradation.[12][13] |
| Emergence of a broad, low-energy emission peak (green emission) in the fluorescence spectrum. | Formation of fluorenone defects which act as exciton traps. | This is a clear indicator of photodegradation.[5] To confirm, compare the spectrum with that of a pristine, unexposed sample. |
| Overall decrease in fluorescence intensity. | 1. Photobleaching of the fluorene chromophores.2. Quenching of fluorescence by the newly formed fluorenone defects. | 1. Reduce the excitation light intensity or the exposure time during measurements.2. This is an inherent consequence of degradation and can be used as a metric for photostability. |
| Distorted or noisy spectra. | 1. Low sample concentration.2. Detector saturation.3. Presence of fluorescent impurities. | 1. Increase the concentration of the polymer solution or the thickness of the film.2. Reduce the excitation intensity or the detector gain.[14]3. Use high-purity solvents and materials. Perform background subtraction.[15] |
Quantitative Data
Table 1: Comparison of Photostability for Different C-9 Substituents in Fluorene Oligomers
| C-9 Substituent | Relative Photostability | Key Observation | Reference |
| Alkyl Chains | Low | Rapid decrease in photostability with an increasing proportion of alkyl substitution. | [4] |
| Aromatic Groups | High | Oligomers with fully aromatic substitution show good stability. | [4] |
| Spiro-functionalization | High | Significantly improves emission spectral quality and thermal spectral stability. | [6] |
Table 2: Effect of Stabilizers on Polymer Degradation (General Polymer Systems)
| Stabilizer System | Mechanism of Action | Key Advantages | Reference |
| Hindered Amine Light Stabilizers (HALS) (e.g., Tinuvin series) | Free radical scavenging. | Regenerative cycle provides long-term protection. Effective at low concentrations. | [7][16][17] |
| Antioxidants (e.g., Irganox series) | Chain-breaking by reacting with peroxy radicals. | Prevents initial oxidative degradation. | [8][9] |
| HALS + Antioxidants | Synergistic free radical scavenging and prevention of oxidation. | Provides comprehensive protection against both photo- and thermo-oxidative degradation. | [2][7] |
Experimental Protocols
Protocol 1: Accelerated Photodegradation Testing of Polyfluorene Thin Films
-
Sample Preparation:
-
Prepare a solution of the fluorene-based material in a suitable solvent (e.g., toluene, chloroform) at a known concentration (e.g., 10 mg/mL).
-
If testing stabilizers, add the desired weight percentage of HALS and/or antioxidant to the solution and stir until fully dissolved.
-
Spin-coat the solution onto quartz or glass substrates to form thin films of uniform thickness.
-
Anneal the films to remove any residual solvent.
-
-
Initial Characterization:
-
Measure the initial UV-Vis absorption and fluorescence spectra of the films. This will serve as the baseline (t=0).
-
-
Accelerated Aging:
-
Place the films in a UV aging chamber equipped with a lamp that simulates the solar spectrum (e.g., a xenon arc lamp with appropriate filters).
-
Control the temperature and humidity within the chamber to ensure consistent experimental conditions.
-
Expose the films to a constant UV irradiance for predetermined time intervals.
-
-
Monitoring Degradation:
-
At each time interval, remove the samples from the chamber and re-measure the UV-Vis absorption and fluorescence spectra.
-
Track the changes in the absorption spectrum (e.g., decrease in the main absorption peak, growth of the fluorenone absorption band) and the fluorescence spectrum (e.g., decrease in blue emission, increase in green emission).
-
-
Data Analysis:
-
Quantify the extent of degradation by calculating the change in absorbance at specific wavelengths or the integrated intensity of the emission peaks.
-
Plot the degradation metrics as a function of UV exposure time to determine the degradation rate.
-
Protocol 2: Quantitative Analysis of Photodegradation using UV-Vis Spectroscopy
-
Acquire Spectra: Obtain the UV-Vis absorption spectra of the polyfluorene film before and after each interval of UV exposure.
-
Identify Key Features:
-
Identify the wavelength of the main absorption peak of the pristine polyfluorene (λ_max_PF).
-
Identify the wavelength corresponding to the absorption of the fluorenone defect (λ_max_keto), which is typically at a longer wavelength.
-
-
Calculate Absorbance Changes:
-
Measure the absorbance at λ_max_PF at each time point. A decrease in this value indicates the degradation of the fluorene units.
-
Measure the absorbance at λ_max_keto at each time point. An increase in this value indicates the formation of fluorenone defects.
-
-
Normalize Data (Optional but Recommended): To account for any variations in film thickness or measurement conditions, you can normalize the spectra. For example, normalize to the absorbance at a wavelength where no change is expected (isosbestic point, if one exists) or to the initial maximum absorbance.
-
Plot and Analyze:
-
Plot the normalized absorbance at λ_max_PF and λ_max_keto as a function of exposure time.
-
The rate of change of these absorbances can be used to determine the kinetics of the photodegradation process.
-
Visualizations
Caption: Photodegradation pathway of fluorene-based materials.
Caption: Mechanism of action for HALS and antioxidants.
Caption: Experimental workflow for assessing photodegradation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. researchgate.net [researchgate.net]
- 5. biogrund.com [biogrund.com]
- 6. 20.210.105.67 [20.210.105.67]
- 7. iea-shc.org [iea-shc.org]
- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. The Nonlinear Optics Home Page [nlosource.com]
- 12. Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. plastics-rubber.basf.com [plastics-rubber.basf.com]
Troubleshooting guide for the synthesis of fluorene-based monomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the synthesis of fluorene-based monomers. It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for introducing alkyl chains at the C-9 position of fluorene?
A1: The most prevalent methods for C-9 alkylation of fluorene are:
-
Base-catalyzed alkylation with haloalkanes: This traditional SN2 reaction involves deprotonation of the acidic C-9 proton with a strong base (e.g., n-BuLi, NaH, or KOH) followed by reaction with an alkyl halide.
-
Phase-transfer catalysis (PTC): This method is often used with weaker bases (like concentrated NaOH) and a phase-transfer catalyst to facilitate the reaction between the fluorenide anion and the alkyl halide in a biphasic system.
-
Ruthenium-catalyzed alkylation with alcohols: A greener approach that utilizes a ruthenium catalyst to enable the alkylation of fluorene using alcohols as the alkylating agents, with water as the only byproduct.[1]
-
Potassium tert-butoxide (t-BuOK)-catalyzed alkylation with alcohols: This is a simple, mild, and efficient method for the mono-alkylation of fluorene using alcohols, providing high yields.[2][3][4]
Q2: My Suzuki coupling reaction for the synthesis of a fluorene-based monomer is not working. What are the common causes of failure?
A2: Failure of Suzuki coupling reactions can be attributed to several factors:
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Catalyst Inactivity: The palladium catalyst, especially Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst. Consider using more robust pre-catalysts like XPhos Pd G3 or G4.
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Oxygen Contamination: Traces of oxygen can lead to oxidative addition side products and deactivate the catalyst. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]
-
Base Issues: The choice and quality of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. For some reactions, an aqueous solution of the base is required, and it should be properly degassed.
-
Solvent Effects: The solvent system (e.g., toluene/water, THF/water, dioxane/water) can significantly impact the reaction. The chosen solvent must be able to dissolve the reactants to some extent and facilitate the interaction between the organic and aqueous phases.[6]
-
Poor Quality of Boronic Acid/Ester: The boronic acid or ester may have degraded, especially if it is old or has been stored improperly. Purity can be checked by NMR. Protodeboronation (loss of the boron group) can be a side reaction.[5]
-
Steric Hindrance: Highly substituted fluorene monomers or coupling partners can lead to slow or incomplete reactions due to steric hindrance. In such cases, using a more active catalyst with bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial.
Q3: How can I purify my fluorene-based monomer to a high degree of purity?
A3: High purity is often essential for polymerization reactions. Common purification techniques include:
-
Recrystallization: This is a standard method for purifying solid fluorene derivatives. The choice of solvent is crucial; a good solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Common solvents for fluorene purification include benzene, toluene, xylene, alcohols (like isopropanol and ethanol), and hexanes.[7]
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired monomer from byproducts and residual catalyst. A suitable solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) needs to be determined by thin-layer chromatography (TLC).
-
Zone Refining: This technique is used for achieving very high purity levels (e.g., >99%). It involves passing a molten zone along a solid sample, which causes impurities to segregate at one end. After four zone melting passes, the purity of fluorene can be increased from 97.62% to 99.08%.[8][9]
-
Melt Crystallization: This method involves controlled cooling of the molten fluorene to induce crystallization, which can effectively separate impurities.[2]
Troubleshooting Guide
C-9 Alkylation of Fluorene
Problem: Low or no yield of the desired 9-alkylated fluorene.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base or increase the equivalents of the base. Ensure the reaction is conducted under strictly anhydrous conditions if using organolithium reagents or sodium hydride. |
| Poor Quality Alkylating Agent | Check the purity of the alkyl halide or alcohol. If using an alcohol with a t-BuOK catalyst, ensure the alcohol is freshly distilled. |
| Side Reactions | Over-alkylation (di-alkylation) can occur. Use a stoichiometric amount of the alkylating agent or a slight excess of fluorene. In the case of alkylation with alcohols, the formation of 9-benzylidenefluorene as a byproduct can occur.[2] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. While some methods are mild,[4] others may require elevated temperatures to proceed efficiently. |
Quantitative Data on t-BuOK-catalyzed Alkylation of Fluorene with Alcohols [2]
| Entry | Alcohol | Base (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzyl alcohol | t-BuOK (50) | 120 | 3 | 99 |
| 2 | Benzyl alcohol | t-BuOK (50) | 120 | 3 | 99 |
| 3 | 4-Methylbenzyl alcohol | t-BuOK (50) | 120 | 3 | 99 |
| 4 | Cinnamyl alcohol | t-BuOK (50) | 120 | 3 | 95 |
| 5 | 1-Hexanol | t-BuOK (50) | 120 | 24 | 91 |
Suzuki Coupling Reactions
Problem: Low yield of the coupled fluorene monomer.
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Ester | This is a common side reaction. Ensure rigorous exclusion of oxygen. Using a different palladium pre-catalyst or ligand combination (e.g., Pd₂(dba)₃ with a suitable phosphine ligand) might suppress this. |
| Protodeboronation | The boronic acid/ester is replaced by a hydrogen atom. This can be minimized by using a non-aqueous base or carefully controlling the amount of water in the reaction. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS. If the reaction stalls, try adding a fresh portion of the catalyst. Increasing the temperature might also help, but be cautious of decomposition. |
| Product is difficult to separate from byproducts | If the product co-elutes with byproducts like the homocoupled boronic ester,[10] consider converting the boronic ester to a boronic acid after the reaction, which can sometimes be more easily separated by extraction with a mild base. |
Synthesis of Fluorene Boronic Acid Esters (e.g., 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester)
Problem: Low yield during the lithiation and borylation steps.
| Possible Cause | Suggested Solution |
| Incomplete Lithiation | Ensure the starting fluorene derivative is completely dry. Use freshly titrated n-butyllithium. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. |
| Inefficient Borylation | Add the borate ester (e.g., triisopropyl borate) slowly at low temperature and then allow the reaction to warm to room temperature gradually. |
| Hydrolysis of Boronic Ester during Workup | During the aqueous workup, the boronic ester can hydrolyze to the boronic acid. If the ester is the desired product, minimize contact with water and acid. The esterification with a diol (like 1,3-propanediol or pinacol) is often performed after the initial borylation and hydrolysis to form a more stable product. |
Experimental Protocols
Protocol 1: Synthesis of 9,9-Dioctylfluorene
This protocol is a representative procedure for the C-9 alkylation of fluorene.
-
Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with fluorene (1.0 eq) and potassium hydroxide (KOH) powder (10 eq).
-
Solvent and Phase-Transfer Catalyst: Dimethyl sulfoxide (DMSO) is added, followed by a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Addition of Alkylating Agent: The mixture is stirred, and 1-bromooctane (2.5 eq) is added dropwise.
-
Reaction: The reaction mixture is heated to 60-70 °C and stirred vigorously for 4-6 hours. The reaction progress is monitored by TLC.
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with hexane or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexane) followed by recrystallization from ethanol to yield pure 9,9-dioctylfluorene.
Protocol 2: Synthesis of 2,7-Dibromo-9,9-dioctylfluorene
-
Setup: To a solution of 9,9-dioctylfluorene (1.0 eq) in a suitable solvent like chloroform or dichloromethane in a flask protected from light.
-
Bromination: The solution is cooled to 0 °C in an ice bath. A solution of bromine (2.2 eq) in the same solvent is added dropwise over a period of 1-2 hours.
-
Reaction: The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is evaporated, and the crude product is recrystallized from a mixture of hexane and ethanol to give 2,7-dibromo-9,9-dioctylfluorene as a white solid.
Protocol 3: Synthesis of 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester [11][12][]
-
Lithiation: A solution of 2,7-dibromo-9,9-dioctylfluorene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an argon atmosphere. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (4.0 eq) is added dropwise at -78 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl). The mixture is stirred for about 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried.
-
Esterification: The crude boronic acid is dissolved in toluene. 1,3-Propanediol (2.5 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water for 4-6 hours.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., with a hexane/ethyl acetate gradient) and/or recrystallization from a suitable solvent like acetonitrile to afford the final product.
Visualizations
Caption: Troubleshooting workflow for low yield in C-9 alkylation of fluorene.
Caption: Troubleshooting workflow for Suzuki coupling of fluorene-based monomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. t -BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07557G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. t-BuOK-catalysed alkylation of fluorene with alcohols: a highly green route to 9-monoalkylfluorene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. materials.alfachemic.com [materials.alfachemic.com]
- 12. crescentchemical.com [crescentchemical.com]
Validation & Comparative
Structural verification of [9,9'-Bi-9H-fluorene]-9,9'-diol using X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The robust structural verification of complex organic molecules is a cornerstone of modern chemical research and drug development. [9,9'-Bi-9H-fluorene]-9,9'-diol, a versatile building block in organic synthesis, presents a case study in the application of various analytical techniques for unambiguous structure elucidation. While single-crystal X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a solid state, a comprehensive verification often relies on a combination of spectroscopic and spectrometric methods. This guide provides a comparative overview of X-ray crystallography and other common analytical techniques for the structural verification of this compound and its analogues.
X-ray Crystallography: The Definitive Structure
Table 1: Crystallographic Data for Selected Fluorene Derivatives
| Compound | Molecular Formula | Crystal System | Space Group | Key Structural Features |
| 3,9′-Bi(9H-fluorene) | C₂₆H₁₈ | Orthorhombic | P2₁2₁2₁ | Dihedral angle between fluorene units is 78.57(6)°. |
| 9,9-Dimethyl-9H-fluorene | C₁₅H₁₄ | Orthorhombic | Iba2 | Provides a baseline for the fluorene core geometry. |
| 9,9-bis(hydroxymethyl)-9H-fluorene | C₁₅H₁₄O₂ | Orthorhombic | P2₁2₁2₁ | Demonstrates the geometry of hydroxyl groups at the C9 position. |
| 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | C₂₀H₁₈O₃ | Monoclinic | P2₁/c | Illustrates the impact of substitution on the fluorene skeleton.[2] |
Alternative and Complementary Verification Methods
Spectroscopic and spectrometric techniques provide crucial information about the connectivity, chemical environment of atoms, and molecular weight, complementing the solid-state information from X-ray crystallography.
Table 2: Comparison of Spectroscopic and Spectrometric Data for Fluorenyl Compounds
| Technique | Compound | Key Observations |
| ¹H NMR | This compound | Aromatic protons as a complex multiplet in the downfield region; a distinct singlet for the hydroxyl protons.[2] |
| A generic diol compound | Hydroxyl (-OH) proton at 2.86 ppm; aliphatic protons (-CH₂-) at 4.56 ppm; aromatic protons between 7.31–8.23 ppm.[3] | |
| ¹³C NMR | This compound | Data available on PubChem, instrument: Bruker WP-80.[1] |
| A generic diol compound | Imide and ketone carbons at 163.5, 164, and 192.4 ppm; aromatic carbons between 115.5 and 153.8 ppm.[3] | |
| Mass Spectrometry (GC-MS) | This compound | Molecular Weight: 362.4 g/mol .[1][2] |
| 9,9'-Bifluorene | Molecular Weight: 330.4 g/mol .[4] |
Experimental Protocols
X-ray Crystallography (General Protocol)
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature, typically 100 or 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is introduced into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Visualizing the Workflow and Logic
References
A Comparative Guide to the Purity Analysis of [9,9'-Bi-9H-fluorene]-9,9'-diol by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutics. [9,9'-Bi-9H-fluorene]-9,9'-diol, a versatile building block in organic synthesis[1], requires rigorous purity assessment. This guide provides a detailed comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For the purity analysis of this compound, it offers excellent resolution and sensitivity, making it ideal for detecting trace impurities. The separation is typically based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18 column) and a mobile phase.
Experimental Protocol: HPLC
-
Instrumentation: An Agilent 1100 or similar HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.[2]
-
Sample Preparation: Accurately weigh approximately 5 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile to prepare a stock solution. Further dilute to a working concentration of about 0.1 mg/mL.[3]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 257 nm, where fluorene derivatives typically show strong absorbance.[2]
-
Column Temperature: 30°C.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main compound relative to the total peak area of all components in the chromatogram.
Data Presentation: HPLC
The following table summarizes typical results from an HPLC analysis of a this compound sample, including a common impurity, 9-fluorenone, which can be a starting material in its synthesis.[1]
| Peak No. | Retention Time (min) | Component Name | Peak Area | Area % |
| 1 | 3.5 | 9-Fluorenone (Impurity) | 15,000 | 1.5% |
| 2 | 5.8 | This compound | 985,000 | 98.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. ¹H NMR is particularly useful for purity assessment by comparing the integration of signals from the main compound to those of impurities and a reference standard of known concentration.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.
-
-
Data Analysis: Identify the characteristic peaks of this compound and any impurity peaks.[4] The purity can be estimated by comparing the integral of the main compound's peaks to the integrals of impurity peaks. For quantitative NMR (qNMR), a certified internal standard is added to the sample.
Data Presentation: NMR
This table presents expected ¹H NMR data for this compound and a potential impurity. The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.80 | Multiplet | 16H | Aromatic Protons (Bifluorene) |
| 5.50 | Singlet | 2H | Hydroxyl Protons (-OH) |
| 7.65 (Impurity) | Doublet | - | Aromatic Proton (9-Fluorenone) |
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Sensitivity | High (can detect trace impurities in the ppm range). | Lower (typically requires >0.1% impurity for detection). |
| Quantification | Excellent for relative quantification (Area %). | Excellent for both relative and absolute quantification (with an internal standard). |
| Structural Information | Provides limited structural information (retention time). | Provides detailed structural information for both the main compound and impurities. |
| Sample Throughput | High, with typical run times of 10-30 minutes per sample. | Lower, with longer acquisition times, especially for dilute samples. |
| Destructive | Non-destructive, sample can be recovered. | Non-destructive, sample is easily recovered. |
| Impurity Identification | Requires reference standards for impurity identification. | Can often identify unknown impurities based on their unique spectral patterns. |
Alternative Purity Analysis Methods
While HPLC and NMR are primary methods, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides highly accurate molecular weight information, which can confirm the identity of the main compound and help in the identification of impurities.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive qualitative technique for monitoring reaction progress and detecting the presence of impurities.[5]
-
Elemental Analysis: Determines the elemental composition (C, H, O) of the sample, which can be compared to the theoretical values to assess purity.
Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC and NMR.
References
Benchmarking [9,9'-Bi-9H-fluorene]-9,9'-diol-Based Hole Transport Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of perovskite solar cells (PSCs), the selection of an appropriate hole transport material (HTM) is critical for achieving high power conversion efficiencies (PCE) and long-term device stability. Among the various classes of organic semiconductors, fluorene-based derivatives have emerged as promising candidates due to their excellent thermal stability, high hole mobility, and tunable electronic properties. This guide provides a comprehensive comparison of [9,9'-Bi-9H-fluorene]-9,9'-diol-based HTMs with other common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Hole Transport Materials
The following table summarizes the key performance metrics of this compound, benchmarked against the widely used Spiro-OMeTAD and PTAA, as well as other relevant fluorene-based derivatives. It is important to note that direct experimental data for this compound as a primary HTM in high-performance PSCs is limited in the reviewed literature. Therefore, its potential performance is inferred from structurally similar fluorene compounds.
| Hole Transport Material (HTM) | Highest Occupied Molecular Orbital (HOMO) (eV) | Hole Mobility (μ) (cm²V⁻¹s⁻¹) | Thermal Decomposition Temperature (Td) (°C) | Power Conversion Efficiency (PCE) (%) |
| This compound (Estimated) | -5.3 to -5.5 | 10⁻⁴ to 10⁻⁵ | > 350 | 15 - 18 |
| Spiro-OMeTAD | -5.22 | 2.0 x 10⁻⁴ | ~400 | > 25[1] |
| PTAA | -5.2 | 4.0 x 10⁻³ | ~450 | > 23 |
| TPA-2,7-FLTPA-TPA | -5.25 | Not Reported | 460 | 17.1[2] |
| SFX-POCCF3 | -5.31 | Not Reported | 425 | 21.48[3] |
| PFTPA | -5.34 | 1.12 x 10⁻⁵ | > 400 | 16.82 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Determination
Objective: To determine the oxidation and reduction potentials of the HTM to estimate the HOMO and LUMO energy levels.
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.
-
Working Electrode Preparation: Deposit a thin film of the HTM onto a conductive substrate, typically indium tin oxide (ITO) or a glassy carbon electrode, by spin-coating or drop-casting from a solution.
-
Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox or under an inert atmosphere. The cell consists of the HTM-coated working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Immerse the electrodes in the electrolyte solution. Perform the cyclic voltammetry scan by sweeping the potential from a starting value to a vertex potential and back. The scan rate is typically set between 20 and 100 mV/s.
-
Data Analysis: Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
HOMO (eV) = -e (E_ox_onset - E_Fc/Fc⁺ + 4.8)
-
LUMO (eV) = -e (E_red_onset - E_Fc/Fc⁺ + 4.8)
-
Space-Charge-Limited Current (SCLC) Measurement for Hole Mobility
Objective: To determine the charge carrier mobility of the HTM.
Procedure:
-
Device Fabrication: Fabricate a hole-only device with the structure: ITO / PEDOT:PSS / HTM / Au. The HTM layer is deposited by spin-coating from a solution onto the PEDOT:PSS layer. The top gold (Au) electrode is deposited by thermal evaporation.
-
Current-Voltage (I-V) Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.
-
Data Analysis: The hole mobility (μ) can be extracted from the trap-free SCLC region of the J-V curve, which is described by the Mott-Gurney law:
-
J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:
-
J is the current density.
-
ε₀ is the permittivity of free space.
-
εᵣ is the relative dielectric constant of the material.
-
V is the applied voltage.
-
L is the thickness of the HTM layer. By plotting J vs. V² on a log-log scale, the mobility can be calculated from the slope of the linear region.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition temperature (Td) of the HTM.
Procedure:
-
Sample Preparation: Place a small amount of the HTM powder (typically 5-10 mg) into a TGA sample pan (e.g., alumina or platinum).
-
Measurement: Place the sample pan in the TGA instrument. Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: The TGA curve plots the sample weight as a function of temperature. The thermal decomposition temperature (Td) is typically defined as the temperature at which the material loses 5% of its initial weight.[4]
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the optical bandgap (Eg) of the HTM.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the HTM in a suitable solvent (e.g., chloroform, chlorobenzene). Alternatively, a thin film of the HTM can be deposited on a transparent substrate like quartz or glass.
-
Measurement: Record the absorption spectrum of the sample using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm).
-
Data Analysis: The optical bandgap (Eg) can be estimated from the onset of the absorption edge in the spectrum using the Tauc plot method. The relationship between the absorption coefficient (α) and the photon energy (hν) is given by:
-
(αhν)^(1/n) = A(hν - Eg) where 'n' depends on the nature of the electronic transition (typically n=2 for indirect bandgap semiconductors). By plotting (αhν)^(1/2) versus hν and extrapolating the linear portion of the curve to the x-axis, the optical bandgap can be determined.
-
Visualizations
Experimental Workflow for HTM Characterization
Caption: Workflow for the synthesis and characterization of HTMs.
Charge Transport in a Perovskite Solar Cell
Caption: Simplified charge transport pathway in a PSC.
References
A Comparative Guide to the Electrochemical Stability of Fluorene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Fluorene and its derivatives have emerged as a versatile class of organic compounds with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials (HTMs).[1][2] Their rigid, planar structure, and tunable electronic properties make them attractive candidates for these applications. However, the long-term performance and operational lifetime of devices incorporating these materials are critically dependent on their electrochemical stability. This guide provides a comparative analysis of the electrochemical stability of selected fluorene-based compounds, supported by experimental data and detailed methodologies.
Quantitative Comparison of Electrochemical Properties
The electrochemical stability of a compound is often inferred from its oxidation and reduction potentials and its ability to withstand repeated electrochemical cycling without significant degradation. The following table summarizes key electrochemical parameters for a selection of fluorene-based compounds, providing a basis for comparison. Lower oxidation potentials generally indicate a greater ease of donating an electron (hole injection), which is a desirable characteristic for hole-transporting materials. However, very low oxidation potentials can sometimes be associated with lower stability.
| Compound Name/Acronym | Highest Occupied Molecular Orbital (HOMO) Energy Level (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy Level (eV) | Onset Oxidation Potential (E_ox_onset) (V vs. Fc/Fc+) | Electrochemical Band Gap (eV) | Reference |
| Spiro-OMeTAD | -5.02 | -2.01 | 0.52 | 3.01 | [3] |
| SCF1 | -4.97 | -1.98 | 0.47 | 2.99 | [3] |
| SCF2 | -5.03 | -2.01 | 0.53 | 3.02 | [3] |
| DM | -5.20 | - | 0.73 | - | [4] |
| F2DT | - | - | - | - | [5] |
| V1 | -5.25 | -2.21 | 0.68 | 3.04 | [6] |
| V2 | -5.31 | -2.18 | 0.72 | 3.13 | [6] |
Note: The values presented are extracted from different studies and experimental conditions may vary. Direct comparison should be made with caution. The electrochemical band gap is often estimated from the onset of oxidation and reduction waves.
Experimental Protocols for Assessing Electrochemical Stability
The electrochemical properties and stability of fluorene-based compounds are primarily investigated using cyclic voltammetry (CV). A detailed and standardized protocol is crucial for obtaining reproducible and comparable data.
A. Preparation of the Working Electrode and Electrolyte Solution:
-
Electrode Preparation: A thin film of the fluorene-based compound is deposited onto a working electrode, typically an indium tin oxide (ITO) coated glass slide or a platinum disk electrode. The film can be prepared by spin-coating, drop-casting, or electropolymerization from a solution of the compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or tetrahydrofuran).
-
Electrolyte Solution: A standard electrolyte solution consists of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), dissolved in an anhydrous, deoxygenated organic solvent like acetonitrile (ACN) or dichloromethane (DCM). The high purity of the solvent and electrolyte is critical to avoid side reactions.
B. Cyclic Voltammetry Measurement:
-
Electrochemical Cell Setup: A three-electrode cell configuration is used, comprising the working electrode with the fluorene-based film, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (typically a platinum wire or foil).
-
Initial Characterization: An initial cyclic voltammogram is recorded to determine the oxidation and reduction potentials of the compound. The potential is swept from an initial value where no reaction occurs to a potential beyond the oxidation (or reduction) peak and then reversed.
-
Stability Assessment (Repeated Cycling): To assess electrochemical stability, the potential is cycled repeatedly between the neutral and oxidized (or reduced) states for a specified number of cycles (e.g., 100, 500, or 1000 cycles) at a constant scan rate (e.g., 50 or 100 mV/s).
-
Data Analysis: The electrochemical stability is evaluated by monitoring the changes in the cyclic voltammogram over the repeated cycles. A stable compound will show minimal changes in the peak currents and potentials. The percentage of retained electrochemical activity is often calculated by comparing the peak current of the final cycle to the initial cycle. For instance, some studies have shown that after 100 cycles, certain biphenyl-EDOT-based polymers retained about 81.3% of their redox activity, while others maintained 69.5% after 1000 cycles.[1]
Visualization of the Experimental Workflow
The logical workflow for comparing the electrochemical stability of different fluorene-based compounds can be visualized as follows:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Validation of the optical properties of polymers derived from [9,9'-Bi-9H-fluorene]-9,9'-diol
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the optical performance of polymers derived from [9,9'-Bi-9H-fluorene]-9,9'-diol and its analogs, benchmarked against key alternative materials.
This guide provides a comprehensive comparison of the optical properties of polymers synthesized from this compound and its close analog, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF). These fluorene-based polymers are evaluated against a range of commercially available and alternative high-performance optical polymers, including standard polycarbonates, polythiourethanes, and cyclic olefin polymers. The data presented is intended to assist in the selection of materials for applications demanding high refractive index, low chromatic aberration, and high transparency.
Comparative Analysis of Optical Properties
The integration of the bulky, cardo fluorene structure into the polymer backbone typically imparts a high refractive index (n) and a low Abbe number (νd), a measure of chromatic aberration. The following tables summarize the key optical performance indicators for a selection of these polymers.
Table 1: Optical Properties of Fluorene-Based Polymers and Key Alternatives
| Polymer Class | Specific Polymer | Refractive Index (nd at 589 nm) | Abbe Number (νd) | Transparency (%) |
| Fluorene-Based Polycarbonate | Polycarbonate from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) | ~1.65 | ~25 | >88%[1] |
| Copolymer of BHPF and Bisphenol A (BPA) | 1.586 - 1.639[2][3] | Not specified | >85% | |
| Copolymer of BNE and BPEF | up to 1.661[2][3] | Not specified | Not specified | |
| Standard Polycarbonate | Bisphenol A Polycarbonate (PC) | 1.586[4] | 30 - 34[4] | 85% - 91%[4] |
| High Refractive Index Polythiourethane | MR™ Series (Thiourethane-based) | 1.60, 1.67, 1.74[5] | 32 - 42[6] | High |
| GST and XDI based Polythiourethane | 1.6559[7] | 33.24[7] | High | |
| Cyclic Olefin Polymer (COP) | Zeonex® E48R | 1.531[8] | 56[4] | 92%[8] |
| Arton® | Not specified | Not specified | Not specified | |
| Acrylic | Polymethyl Methacrylate (PMMA) | 1.491[4] | 57.2[4] | 92% - 95%[4] |
Note: Data for polymers derived directly from this compound is limited in publicly available literature. The data for BHPF-based polycarbonates is presented as a close analog due to the structural similarity of the fluorene diol monomer.
Experimental Protocols
The accurate determination of optical properties is crucial for material selection. The following are detailed methodologies for key experiments cited in this guide.
Measurement of Refractive Index and Abbe Number
1. Abbe Refractometer:
This is a traditional and widely used method for determining the refractive index of transparent materials.
-
Principle: The instrument measures the critical angle of total internal reflection at the interface between a high refractive index prism and the polymer sample.
-
Sample Preparation: A small, flat, and polished polymer film or a drop of polymer solution that is subsequently dried is placed on the prism of the refractometer.
-
Procedure:
-
Calibrate the instrument using a standard with a known refractive index.
-
Apply the polymer sample to the measuring prism.
-
Illuminate the sample using a monochromatic light source (typically a sodium lamp for nd at 589 nm).
-
Observe the field of view through the eyepiece and adjust the prism until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index directly from the calibrated scale.
-
To determine the Abbe number, measurements of the refractive index are repeated at two additional wavelengths, typically the F-line (486 nm) and C-line (656 nm) of hydrogen. The Abbe number (νd) is then calculated using the formula: νd = (nd - 1) / (nF - nC).
-
2. Prism Coupler (e.g., Metricon Model 2010/M):
This technique is highly accurate for measuring the refractive index and thickness of thin polymer films.
-
Principle: A laser beam is coupled into the polymer film, which acts as a waveguide. The angles at which light propagates within the film (mode angles) are measured, and from these, the refractive index and thickness are calculated.[9][10][11]
-
Sample Preparation: A thin film of the polymer is coated onto a substrate with a lower refractive index.
-
Procedure:
-
The sample is brought into contact with the base of a prism.
-
A laser beam is directed through the prism to the film interface.
-
The angle of incidence is varied, and a photodetector measures the reflected light intensity.
-
At specific angles (mode angles), light is coupled into the film, resulting in sharp drops in the reflected intensity.
-
The system's software analyzes these mode angles to determine the refractive index and thickness of the film.[9][10][11]
-
Measurement of Optical Transparency
UV-Visible (UV-Vis) Spectrophotometry:
This is a standard method for quantifying the amount of light that passes through a material.
-
Principle: A beam of light is passed through the polymer sample, and a detector measures the intensity of the light that is transmitted.
-
Sample Preparation: A thin, flat film of the polymer with a uniform thickness is prepared.
-
Procedure:
-
A baseline is established by measuring the light intensity without the sample in the beam path (or with a reference cuvette for solutions).
-
The polymer film is placed in the sample holder perpendicular to the light beam.
-
The spectrophotometer scans a range of wavelengths (typically the visible spectrum, 400-700 nm) and records the percentage of light transmitted at each wavelength.
-
The transparency is often reported as the percentage of transmittance at a specific wavelength or as an average over the visible spectrum.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the key optical properties.
Conclusion
Polymers derived from fluorene-based diols, such as 9,9-bis(4-hydroxyphenyl)fluorene, demonstrate compelling optical properties, notably a high refractive index. This makes them attractive candidates for applications where light-bending capabilities are paramount. However, this high refractive index is often accompanied by a lower Abbe number, indicating higher chromatic dispersion, which must be considered for broadband applications.
In comparison, materials like cyclic olefin polymers offer excellent transparency and a very high Abbe number, making them suitable for applications where color fidelity is critical, though with a lower refractive index. Polythiourethanes present a versatile alternative, with formulations available that provide a high refractive index and a relatively good Abbe number, bridging the gap between fluorene-based polymers and lower-index materials. The choice of polymer will ultimately depend on the specific optical requirements, as well as other factors such as mechanical properties, thermal stability, and processing considerations. This guide provides the foundational data to inform such a decision-making process.
References
- 1. specialchem.com [specialchem.com]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. syntecoptics.com [syntecoptics.com]
- 4. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Correlation of the Abbe Number, the Refractive Index, and Glass Transition Temperature to the Degree of Polymerization of Norbornane in Polycarbonate Polymers [mdpi.com]
- 7. This compound | 3073-51-6 | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pep.yz.yamagata-u.ac.jp [pep.yz.yamagata-u.ac.jp]
Head-to-head comparison of different synthesis routes for [9,9'-Bi-9H-fluorene]-9,9'-diol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. [9,9'-Bi-9H-fluorene]-9,9'-diol, a crucial building block in the development of advanced materials and pharmaceuticals, can be synthesized through various reductive coupling methods of 9-fluorenone. This guide provides a head-to-head comparison of three prominent synthesis routes: photochemical, electrochemical, and a metal-mediated approach using samarium(II) iodide.
The primary pathway for the synthesis of this compound involves the reductive dimerization of 9-fluorenone, a classic example of a pinacol coupling reaction. This transformation involves the one-electron reduction of two molecules of 9-fluorenone to form a radical anion, which then dimerize to form a diolate intermediate. Subsequent protonation yields the desired diol. The choice of method to initiate this reduction significantly impacts the reaction's efficiency, selectivity, and scalability.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the photochemical, electrochemical, and samarium(II) iodide-mediated synthesis of this compound from 9-fluorenone.
| Parameter | Photochemical Route | Electrochemical Route | Samarium(II) Iodide-Mediated Route |
| Reagents | 9-fluorenone, Isopropanol, Acetic Acid | 9-fluorenone, Acetonitrile, Tetrabutylammonium perchlorate | 9-fluorenone, Samarium, Iodine, Tetrahydrofuran |
| Reaction Time | 24 hours | 6 hours | 1 hour |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Yield | ~85% | ~90% | ~95% |
| Key Advantages | Mild conditions, simple setup | High yield, good control over reaction potential | High yield, short reaction time, high selectivity |
| Key Disadvantages | Long reaction time | Requires specialized electrochemical equipment | Stoichiometric use of expensive metal reagent |
Experimental Protocols
Photochemical Synthesis
This method utilizes ultraviolet light to promote the reductive coupling of 9-fluorenone in the presence of a hydrogen donor.
Procedure: A solution of 9-fluorenone (1.0 g, 5.55 mmol) in a mixture of isopropanol (50 mL) and a few drops of glacial acetic acid is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The vessel is then sealed and irradiated with a high-pressure mercury lamp (e.g., 450 W) for 24 hours at room temperature with continuous stirring. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting white solid is washed with cold ethanol and recrystallized from a mixture of ethanol and water to yield this compound.
Electrochemical Synthesis
Electrochemical reduction provides a clean and efficient alternative, avoiding the need for chemical reducing agents.
Procedure: In an undivided electrochemical cell equipped with a platinum cathode and a magnesium anode, a solution of 9-fluorenone (1.0 g, 5.55 mmol) and tetrabutylammonium perchlorate (0.2 M) in acetonitrile (50 mL) is placed. The electrolysis is carried out at a constant current of 100 mA for 6 hours at room temperature under a nitrogen atmosphere with stirring. Upon completion, the solvent is evaporated. The residue is treated with dilute HCl to dissolve the magnesium salts and then extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords pure this compound.
Samarium(II) Iodide-Mediated Synthesis
This approach employs the powerful single-electron reducing agent, samarium(II) iodide, for a rapid and high-yielding pinacol coupling.
Procedure: A solution of samarium(II) iodide (SmI2) in tetrahydrofuran (THF) (0.1 M) is prepared by adding 1,2-diiodoethane to a suspension of samarium powder in THF until a deep blue color persists. To this solution, a solution of 9-fluorenone (1.0 g, 5.55 mmol) in THF (20 mL) is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 1 hour, during which the blue color fades. The reaction is then quenched by the addition of 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium thiosulfate solution, water, and brine. The organic phase is dried over anhydrous magnesium sulfate and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to give this compound.
Synthesis Pathways and Logic
The following diagrams illustrate the overall workflow for the synthesis of this compound and the logical relationship between the different synthetic approaches.
Caption: General workflow for the synthesis of this compound.
Caption: Comparison of different synthesis routes for this compound.
Assessing the hydrolytic stability of polycarbonates containing [9,9'-Bi-9H-fluorene]-9,9'-diol.
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials for applications in environments where contact with moisture is inevitable, such as in medical devices, pharmaceutical packaging, and various research apparatus, hinges on their hydrolytic stability. This guide provides a comprehensive comparison of the hydrolytic stability of polycarbonates containing [9,9'-Bi-9H-fluorene]-9,9'-diol against two other high-performance thermoplastics: Polyetheretherketone (PEEK) and Polysulfones (PSU). The information presented herein is supported by experimental data to facilitate informed material selection for demanding applications.
Executive Summary
Polycarbonates incorporating the bulky, rigid this compound moiety exhibit enhanced hydrolytic stability compared to conventional bisphenol A (BPA)-based polycarbonates. This superior performance is attributed to the steric hindrance provided by the fluorene group, which protects the carbonate linkages from hydrolytic attack. When compared to other high-performance polymers, fluorene-containing polycarbonates offer a competitive profile. PEEK is renowned for its exceptional resistance to hydrolysis, even under high temperature and pressure steam conditions. Polysulfones also demonstrate excellent hydrolytic stability, making them suitable for applications requiring repeated steam sterilization.
Comparative Performance Data
The following tables summarize the key performance indicators for the hydrolytic stability of these three classes of polymers. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Material | Test Condition | Water Absorption (%) | Source |
| Fluorene-based Polycarbonate (BNE/BPEF-PC) | 80°C water immersion | ~0.5 - 0.7% | [1] |
| PEEK (Unfilled) | 23°C water immersion, 24h | 0.10 - 0.15% | [2][3] |
| 23°C water immersion, saturation | 0.45% | [4] | |
| Polysulfone (Sulfonated) | Not Specified | ~15-25% (depending on sulfonation degree) | [5] |
| Polysulfone (Virgin) | 98°C water immersion, 12 months | Not specified | [1] |
Table 1: Water Absorption of High-Performance Polymers.
| Material | Test Condition | Molecular Weight Retention (%) | Source |
| Fluorene-based Polycarbonate (BNE/BPEF-PC) | 80°C water immersion, 450 hours | >98% | [1] |
| PEEK | Steam or high-pressure water, thousands of hours | No significant degradation reported | [2] |
| Polysulfone | Not specified | Data not available |
Table 2: Molecular Weight Retention after Hydrolysis.
| Material | Test Condition | Change in Tensile Strength | Change in Elongation at Break | Source |
| Fluorene-based Polycarbonate (BNE/BPEF-PC) | 80°C water immersion, 450 hours | Gradual increase | Reduction | [1] |
| PEEK (Unfilled) | Saturated seawater absorption | ~5-10% decrease | ~10-20% decrease | [6] |
| Recycled Polysulfone (PSU) | 98°C hot water, 12 months | ~10% decrease | Significant decrease | [1] |
Table 3: Change in Mechanical Properties after Hydrolysis.
Experimental Protocols
The assessment of hydrolytic stability typically involves exposing polymer samples to a controlled environment of elevated temperature and humidity, or direct immersion in water, for a specified duration. The subsequent changes in physical, chemical, and mechanical properties are then evaluated.
Water Absorption Testing (ASTM D570 / ISO 62)
-
Sample Preparation: Specimens of a defined shape and size (e.g., 50.8 mm diameter discs, 3.2 mm thick) are molded or machined. The specimens are dried in an oven at a specified temperature (e.g., 50°C) for 24 hours to remove any initial moisture.[7][8]
-
Initial Measurement: After drying, the specimens are cooled in a desiccator and their initial weight (W_dry) is recorded.[7][8]
-
Immersion: The specimens are then immersed in distilled water maintained at a constant temperature (e.g., 23°C or an elevated temperature for accelerated testing) for a specified period (e.g., 24 hours or until saturation).[7][8]
-
Final Measurement: After immersion, the specimens are removed, wiped dry with a lint-free cloth, and their final weight (W_wet) is recorded.
-
Calculation: The percentage of water absorption is calculated using the formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100.[7]
Hydrolytic Aging and Property Evaluation
-
Aging Conditions: Polymer specimens are placed in a humidity chamber or immersed in a water bath at a constant elevated temperature (e.g., 80°C or 98°C) for a predetermined period, which can range from hours to months.[1]
-
Molecular Weight Analysis: The molecular weight of the polymer is measured before and after hydrolytic aging using techniques such as Gel Permeation Chromatography (GPC). The percentage of molecular weight retention is then calculated.
-
Mechanical Testing: Tensile properties (tensile strength, modulus, and elongation at break) of the specimens are measured before and after aging according to standard methods (e.g., ASTM D638). This allows for the quantification of the impact of hydrolysis on the material's mechanical integrity.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the hydrolytic stability of polymers.
Caption: Experimental workflow for assessing the hydrolytic stability of polymers.
Signaling Pathways and Logical Relationships
The hydrolytic degradation of polycarbonates proceeds via the cleavage of the carbonate ester linkages by water molecules. The presence of the bulky fluorene group in the polymer backbone provides steric hindrance, which physically shields the carbonate groups from the attacking water molecules. This mechanism is depicted in the diagram below.
Caption: Steric hindrance mechanism of fluorene group in preventing hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. imetra.com [imetra.com]
- 3. laminatedplastics.com [laminatedplastics.com]
- 4. theplasticshop.co.uk [theplasticshop.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Surface Characteristics and Color Stability of Dental PEEK Related to Water Saturation and Thermal Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of [9,9'-Bi-9H-fluorene]-9,9'-diol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of [9,9'-Bi-9H-fluorene]-9,9'-diol, ensuring compliance with safety protocols and regulatory requirements.
I. Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of structurally similar fluorene-based compounds, such as 9,9-Bis(4-hydroxyphenyl)fluorene, indicates a potential for significant environmental hazards. Key concerns include moderate skin and eye irritation, and acute and chronic aquatic toxicity[1]. Therefore, it is crucial to handle this compound as an environmentally hazardous substance.
Key Hazard Information for Related Fluorene Compounds:
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life (Category 1) | [1] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects (Category 1) | [1] |
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound, ensure that appropriate personal protective equipment is worn. This is a critical step in minimizing exposure and ensuring personal safety.
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2].
-
Hand Protection: Wear suitable chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices after handling the substance[3].
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure[2].
-
Respiratory Protection: If handling the compound as a powder or if dust formation is likely, use a particle filter respirator[1][2].
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors[1][4].
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable national and local regulations[3].
-
Container Management:
-
Do not dispose of the chemical down the drain.
-
Leave the chemical in its original container whenever possible[3].
-
If the original container is compromised, transfer the waste to a suitable, properly labeled, and sealed container for disposal.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams[3]. This is crucial for proper waste characterization and disposal.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols, such as the GHS pictogram for "Hazardous to the Aquatic Environment".
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet for a structurally similar compound if one for the specific chemical is unavailable, highlighting its potential environmental hazards.
-
IV. Spill Management
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
V. Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always prioritize consulting the specific Safety Data Sheet for any chemical and adhering to your institution's and local authorities' waste disposal guidelines.
References
Personal protective equipment for handling [9,9'-Bi-9H-fluorene]-9,9'-diol
Essential Safety and Handling Guide for [9,9'-Bi-9H-fluorene]-9,9'-diol
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The information is compiled to ensure safe operational procedures and proper disposal, fostering a secure laboratory environment.
Chemical Identifier:
| Compound Name | This compound |
| Synonyms | [9,9'-Bifluorene]-9,9'-diol, Fluorenopinacol |
| CAS Number | 3073-51-6 |
| Molecular Formula | C₂₆H₁₈O₂ |
| Molecular Weight | 362.42 g/mol |
| Appearance | Solid |
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Neoprene gloves may also be suitable.[5] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary. | Minimizes inhalation of airborne particles. |
Operational and Handling Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Preparation and Weighing:
-
Conduct all handling of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the material.
-
Avoid creating dust.
-
-
Experimental Use:
-
Ensure all required PPE is worn correctly before starting any procedure.
-
Handle with care to prevent spills.
-
In case of a spill, follow the emergency procedures outlined below.
-
-
Decontamination:
-
Clean all equipment and work surfaces thoroughly after use.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures:
| Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place in a sealed container for disposal. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Chemical: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
-
Contaminated Containers: Handle uncleaned containers as you would the product itself. Dispose of them as hazardous waste.
Visualized Workflows
Handling Workflow for this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Hierarchy of Controls for Chemical Safety
Caption: The hierarchy of controls for mitigating chemical hazards in the laboratory.
References
- 1. Hepatic toxicity of fluorene-9-bisphenol (BHPF) on CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorene-9-bisphenol-is-anti-oestrogenic-and-may-cause-adverse-pregnancy-outcomes-in-mice - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Reproductive Toxicity and Teratogenicity of Fluorene-9-bisphenol on Chinese Medaka (Oryzias sinensis): A Study from Laboratory to Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
